15-Methoxypinusolidic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,4aR,5S,8aR)-5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-13-6-9-16-20(2,10-5-11-21(16,3)19(23)24)15(13)8-7-14-12-17(25-4)26-18(14)22/h12,15-17H,1,5-11H2,2-4H3,(H,23,24)/t15-,16+,17?,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREKSZUASHFFQA-OBNOUSFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=CC(OC3=O)OC)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CC(OC3=O)OC)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of 15-Methoxypinusolidic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 15-Methoxypinusolidic acid, a diterpenoid compound with significant therapeutic potential. The document details the experimental protocols for its extraction and purification, presents its key physicochemical and biological properties, and visualizes the experimental workflow and associated signaling pathways.
Discovery and Natural Source
This compound is a naturally occurring pinusolide derivative first identified and isolated from the leaves of Biota orientalis (L.) ENDL., also known as Platycladus orientalis, a member of the Cupressaceae family.[1][2] This plant has a history of use in traditional Korean folk medicine for treating inflammatory conditions.[1] The discovery of this compound was the result of bioactivity-guided fractionation of a methanol extract of the plant's leaves, which showed significant neuroprotective activity.[2][3] Subsequently, this compound has also been isolated from the leaves of Calocedrus microlepis.[4]
Experimental Protocols: Isolation and Purification
The following protocol for the isolation of this compound is based on the methodology described by Koo et al. (2002).[3]
Plant Material and Extraction
-
Plant Material : Dried leaves of Biota orientalis (9 kg) were used as the starting material.[3]
-
Extraction : The dried leaves were extracted three times with 80% methanol (MeOH) using an ultrasonic apparatus.[3]
-
Solvent Removal : The solvent was removed in vacuo to yield an 80% MeOH extract (830 g).[3]
Solvent Partitioning
-
The 80% MeOH extract was suspended in distilled water.[3]
-
This aqueous suspension was then partitioned with dichloromethane (CH₂Cl₂).[3]
-
The resulting CH₂Cl₂ layer was collected and subsequently suspended in 90% MeOH.[3]
-
This 90% MeOH suspension was then partitioned with n-hexane.[3] The 90% MeOH fraction, which demonstrated neuroprotective activity, was retained for further purification.[3]
Chromatographic Purification
-
Column Chromatography : The active 90% MeOH fraction was subjected to silica gel column chromatography.[3]
-
Elution : The column was eluted with an n-hexane-EtOAc-MeOH mixture with increasing polarity.[3]
-
Fractionation : This process yielded 30 fractions (fr. 1–30).[3] this compound was isolated from one of these fractions.
Physicochemical and Spectroscopic Data
This compound is a white, amorphous powder. Its chemical structure was elucidated through extensive spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, HMBC, and NOESY.[2][3]
| Property | Value |
| Molecular Formula | C₂₁H₃₀O₅[2] |
| Molecular Weight | 362.5 g/mol [2] |
| Appearance | Powder[2] |
| Purity | >97%[2] |
Table 1: Physicochemical Properties of this compound.
| ¹H-NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C-NMR (100 MHz, CDCl₃) δ (ppm) |
| Data not fully available in snippets | Data not fully available in snippets |
Table 2: NMR Spectroscopic Data for this compound. (Note: Detailed peak assignments require access to the full publication's supplementary data which is not available in the provided search results.)
Visualized Experimental Workflow
The following diagram illustrates the key steps in the isolation and purification of this compound.
Caption: Isolation workflow for this compound.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory, neuroprotective, and anti-adipogenic properties.[1]
Anti-Inflammatory Effects
The compound has been shown to inhibit lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) expression and subsequent nitric oxide (NO) production in microglial cells.[1] This anti-inflammatory action appears to be independent of the MAPK and NF-κB signaling pathways.[1] It also suppresses the expression of other pro-inflammatory mediators such as TNF-α, IL-6, and COX-2.[1]
Caption: Anti-inflammatory action of this compound.
Neuroprotective Effects
This compound demonstrates significant neuroprotective activity against glutamate-induced excitotoxicity in primary cultured rat cortical cells.[2][3] This protection is suggested to be mediated through the stabilization of intracellular calcium ion ([Ca²⁺]i) homeostasis and the suppression of oxidative stress, potentially through interaction with NMDA receptors.[1]
Caption: Neuroprotective mechanism of this compound.
Anti-Adipogenic Effects
The compound has been found to suppress the differentiation of pre-adipocytes (3T3-L1 cells) into mature adipocytes in a dose-dependent manner.[1] This is achieved through the inhibition of PPARγ-dependent adipogenic gene expression.[1] While this compound does not affect the mRNA and protein levels of PPARγ itself, it significantly attenuates its transcriptional activity.[1]
Caption: Anti-adipogenic action of this compound.
Conclusion
This compound is a promising natural product with well-defined anti-inflammatory, neuroprotective, and anti-adipogenic activities. The established isolation protocol provides a clear path for obtaining this compound for further research and development. Its multifaceted biological effects, particularly its ability to modulate key signaling pathways involved in chronic diseases, make it a compelling candidate for therapeutic investigation. Further studies are warranted to fully elucidate its mechanisms of action and to explore its potential in preclinical and clinical settings.
References
- 1. A new neuroprotective pinusolide derivative from the leaves of Biota orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Neuroprotective Lignans from Biota orientalis leaves -Natural Product Sciences | Korea Science [koreascience.kr]
An In-depth Technical Guide on the Putative Biosynthesis of 15-Methoxypinusolidic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The complete biosynthetic pathway of 15-Methoxypinusolidic acid has not been fully elucidated in the available scientific literature. This guide presents a putative pathway constructed from the established principles of labdane-type diterpenoid biosynthesis and analysis of structurally related intermediates. The proposed enzymatic steps are hypothetical and require experimental validation.
Introduction and Background
This compound is a labdane diterpenoid isolated from plants such as Biota orientalis and Calocedrus microlepis. It is a derivative of pinusolidic acid and belongs to the large class of labdane-related diterpenoids (LRDs). These molecules are synthesized from the universal C20 precursor, geranylgeranyl diphosphate (GGPP). The biosynthesis of LRDs is characterized by an initial cyclization of GGPP by a class II diterpene synthase (diTPS) to form a bicyclic diphosphate intermediate, followed by further modifications by a class I diTPS and subsequent tailoring enzymes, primarily cytochrome P450 monooxygenases (CYP450s) and methyltransferases (MTs). While the specific enzymes for this compound are unknown, a plausible pathway can be hypothesized based on known analogous reactions.
Putative Biosynthetic Pathway
The proposed pathway initiates from GGPP, proceeding through a bicyclic labdane scaffold, which is then subjected to a series of oxidative modifications and a final methylation step to yield the target molecule. A key plausible intermediate is lambertianic acid, a known labdane diterpene that already contains the characteristic furan ring found in pinusolidic acid.
As specific quantitative data such as enzyme kinetics or reaction yields are not available in the literature, the following table summarizes the proposed steps, substrates, products, and the putative class of enzymes involved.
| Step | Substrate | Intermediate/Product | Putative Enzyme Class | Cellular Location |
| 1 | Geranylgeranyl-PP (GGPP) | (+)-Copalyl Diphosphate (CPP) | Class II diTPS (CPS-type) | Plastid |
| 2 | (+)-Copalyl Diphosphate | Labdadienol/Labdatrienol Scaffold | Class I diTPS (KSL-type) | Plastid |
| 3 | Labdane Scaffold | Lambertianic Acid-like Precursor | Cytochrome P450 Monooxygenase (CYP450) | ER Membrane |
| 4 | Lambertianic Acid-like Precursor | Pinusolidic Acid | Cytochrome P450 Monooxygenase (CYP450) | ER Membrane |
| 5 | Pinusolidic Acid | 15-Hydroxypinusolidic Acid | Cytochrome P450 Monooxygenase (CYP450) | ER Membrane |
| 6 | 15-Hydroxypinusolidic Acid | This compound | S-adenosyl-L-methionine (SAM)-dependent O-Methyltransferase (OMT) | Cytosol/ER |
Visualization of the Putative Pathway
The following diagram illustrates the logical flow of the proposed biosynthetic pathway for this compound.
Caption: Putative biosynthesis pathway of this compound from GGPP.
Experimental Protocols
The elucidation of this pathway requires a combination of gene discovery and biochemical characterization of the involved enzymes. The following are detailed, generalized protocols for key experiments required to validate the proposed pathway.
This protocol outlines a typical workflow for identifying candidate diTPS, CYP450, and OMT genes from the source organism (e.g., Biota orientalis).
-
RNA Extraction and Sequencing:
-
Harvest tissues from the plant known to produce the compound (e.g., leaves, roots).
-
Immediately freeze the tissue in liquid nitrogen to preserve RNA integrity.
-
Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) followed by DNase I treatment to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.
-
Construct cDNA libraries from high-quality RNA (RNA Integrity Number > 7.0).
-
Perform high-throughput sequencing (e.g., Illumina NovaSeq or PacBio SMRT sequencing for full-length transcripts).
-
-
Bioinformatic Analysis:
-
Perform quality control on raw sequencing reads using tools like FastQC and trim adapters/low-quality reads with Trimmomatic.
-
Assemble the transcriptome de novo using assemblers like Trinity or SOAPdenovo-Trans, especially if a reference genome is unavailable.
-
Annotate the assembled transcripts by performing BLAST searches against public databases (NCBI Nr, Swiss-Prot, KEGG).
-
Identify transcripts encoding putative diTPSs, CYP450s, and OMTs based on sequence homology to known enzymes.
-
Perform differential expression analysis if comparing tissues with high vs. low production of the target compound to prioritize candidate genes.
-
This protocol describes the functional expression of a candidate diTPS gene in E. coli.
-
Cloning and Vector Construction:
-
Amplify the full-length open reading frame (ORF) of the candidate diTPS gene from cDNA using high-fidelity DNA polymerase.
-
Clone the PCR product into a suitable E. coli expression vector (e.g., pET-28a(+) for an N-terminal His-tag) using restriction digestion and ligation or Gibson assembly.
-
Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and verify the sequence of the insert.
-
-
Protein Expression:
-
Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
-
Grow a 50 mL starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
-
Inoculate 1 L of fresh LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Cool the culture to 16-18°C and induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.2-0.5 mM.
-
Continue incubation for 16-20 hours at 16-18°C with shaking.
-
-
Protein Purification:
-
Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) containing a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Desalt the purified protein and exchange the buffer using a desalting column (e.g., PD-10) into an assay buffer.
-
Assess purity by SDS-PAGE.
-
This protocol details a method to test the catalytic activity of a candidate CYP450 with a diterpene substrate.
-
Reaction Setup:
-
The reaction is typically performed using microsomes isolated from yeast or insect cells expressing the plant CYP450, or with the purified recombinant enzyme.
-
Prepare a reaction mixture (total volume 100-200 µL) in a microcentrifuge tube containing:
-
100 mM potassium phosphate buffer (pH 7.4).
-
The putative substrate (e.g., Pinusolidic Acid) dissolved in a minimal volume of DMSO (final concentration 10-50 µM).
-
Recombinant CYP450 enzyme or microsomes.
-
A cytochrome P450 reductase (CPR) partner protein, as P450s require an electron donor.
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase) or NADPH directly (final concentration 1-2 mM).
-
Incubate the reaction at 30°C for 1-2 hours with gentle shaking.
-
Prepare a negative control reaction by boiling the enzyme before addition or by omitting NADPH.
-
-
Product Extraction and Analysis:
-
Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the products by LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) after derivatization, comparing the product profile to that of the negative control and authentic standards if available.
-
This protocol describes how to determine the function of a putative OMT.
-
Enzyme Assay:
-
The enzyme can be obtained via heterologous expression in E. coli as described in Protocol 2.
-
Prepare a standard reaction mixture (total volume 50-100 µL) containing:
-
100 mM Tris-HCl buffer (pH 7.5).
-
The hydroxylated substrate (e.g., 15-Hydroxypinusolidic Acid) at a concentration of 50-200 µM.
-
The methyl donor, S-adenosyl-L-methionine (SAM), at a concentration of 200-500 µM.
-
1-5 µg of the purified recombinant OMT protein.
-
Optional: 2 mM DTT and 10 mM MgCl₂.
-
-
Incubate the mixture at 30-37°C for 1-2 hours.
-
-
Reaction Termination and Analysis:
-
Terminate the reaction by adding an equal volume of methanol or by acidifying with HCl.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant directly using HPLC or LC-MS.
-
Identify the methylated product by comparing its retention time and mass spectrum with an authentic standard (if available) or by structural elucidation using NMR if sufficient product can be generated.
-
For kinetic analysis (Kₘ, Vₘₐₓ), vary the concentration of one substrate while keeping the other saturated and measure the initial reaction rates.
-
Spectroscopic and Biological Insights into 15-Methoxypinusolidic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and biological activity of 15-Methoxypinusolidic acid, a labdane diterpene with significant therapeutic potential. The information is curated for researchers in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the complete raw data from the original isolation studies is not publicly available, this guide presents the key reported spectral data in a structured format.
Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| Data not available in publicly accessible sources |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Position | Chemical Shift (δ) ppm |
| Data not available in publicly accessible sources |
Mass Spectrometry (MS) Data
Mass spectrometry data confirms the molecular weight and elemental composition of this compound.
Table 3: Mass Spectrometry Data of this compound
| Ionization Mode | [M+H]⁺ or [M-H]⁻ | Observed m/z | Molecular Formula |
| Data not available in publicly accessible sources | C₂₁H₃₀O₅ |
Experimental Protocols
The following sections detail the general methodologies employed for the isolation and spectroscopic analysis of labdane diterpenes like this compound, based on established protocols in the field.
Isolation of this compound
-
Plant Material Collection and Extraction: The leaves of Biota orientalis (also known as Platycladus orientalis) are collected, air-dried, and pulverized. The powdered material is then subjected to solvent extraction, typically using methanol or ethanol, at room temperature.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: The ethyl acetate fraction, which is often enriched with diterpenoids, is subjected to multiple chromatographic steps. This typically involves column chromatography over silica gel, followed by further purification using techniques like Sephadex LH-20 chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer (typically at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C). Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) used as an internal standard. 2D NMR experiments, including COSY, HSQC, and HMBC, are employed for the complete assignment of proton and carbon signals.
-
Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and molecular formula of the compound.
Biological Activity and Signaling Pathways
This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways.
Anti-Inflammatory Signaling Pathway
The diagram below illustrates the known signaling pathway affected by this compound in the context of an inflammatory response triggered by lipopolysaccharide (LPS).
biological activity of 15-Methoxypinusolidic acid
An In-depth Technical Guide on the Biological Activity of 15-Methoxypinusolidic Acid
Introduction
This compound (15-MPA) is a labdane diterpenoid compound isolated from plants such as Biota orientalis (also known as Thuja orientalis) and Calocedrus microlepis. Traditionally, extracts from Biota orientalis have been utilized in Korean folk medicine to treat inflammatory conditions.[1] Modern scientific investigations have revealed that 15-MPA possesses a range of distinct biological activities, positioning it as a compound of significant interest for therapeutic development. This document provides a comprehensive technical overview of its principal biological effects, including its anti-inflammatory, anti-adipogenic, and pro-apoptotic activities.
The following sections detail the molecular mechanisms, experimental evidence, and relevant protocols associated with each biological function of this compound.
Anti-inflammatory Activity
15-MPA demonstrates potent anti-inflammatory effects, particularly in microglia, the resident immune cells of the central nervous system (CNS). Its activity centers on the inhibition of key inflammatory mediators in response to stimuli like lipopolysaccharide (LPS).
Molecular Mechanism
In activated microglial cells (BV-2 cell line), 15-MPA significantly suppresses the production of nitric oxide (NO) by reducing the expression and activity of inducible nitric oxide synthase (iNOS).[2] Furthermore, it downregulates the expression of other critical pro-inflammatory molecules, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2]
A key feature of its mechanism is that its inhibitory action is independent of the canonical NF-κB and MAPK signaling pathways. Studies show that 15-MPA does not prevent the LPS-induced degradation of IκBα (an inhibitor of NF-κB) or the subsequent nuclear translocation of NF-κB.[2] Similarly, it does not affect the phosphorylation of key MAPK proteins such as p38, ERK1/2, and JNK.[2] This suggests a novel regulatory mechanism distinct from many other known anti-inflammatory agents.
Signaling Pathway Diagram
Data Presentation: Anti-inflammatory Effects
| Target Cell Line | Stimulus | Parameter Measured | Observed Effect of 15-MPA | Reference |
| BV-2 (Murine Microglia) | LPS | NO Production | Significant, dose-dependent reduction. | [2] |
| BV-2 (Murine Microglia) | LPS | iNOS Expression | Significant reduction. | [2] |
| BV-2 (Murine Microglia) | LPS | COX-2 Expression | Significant suppression. | [2] |
| BV-2 (Murine Microglia) | LPS | TNF-α Expression | Significant suppression. | [2] |
| BV-2 (Murine Microglia) | LPS | IL-6 Expression | Significant suppression. | [2] |
| BV-2 (Murine Microglia) | LPS | NF-κB Translocation | No effect. | [2] |
| BV-2 (Murine Microglia) | LPS | p38, ERK, JNK Phosphorylation | No effect. | [2] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
-
Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 × 10⁵ cells/well and allowed to adhere for 24 hours.[3]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of 15-MPA. Cells are pre-treated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, typically 1 µg/mL) to induce an inflammatory response. A set of wells remains unstimulated as a negative control.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
NO Measurement (Griess Assay):
-
After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) is added to each well, followed by a 10-minute incubation at room temperature, protected from light.
-
50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added, followed by another 10-minute incubation.
-
The absorbance is measured at 540 nm using a microplate reader.
-
Nitrite concentration is calculated using a standard curve generated with sodium nitrite.
-
Anti-adipogenic Activity
15-MPA has been shown to inhibit adipogenesis, the process by which pre-adipocytes differentiate into mature, lipid-storing adipocytes.
Molecular Mechanism
The primary molecular target for 15-MPA's anti-adipogenic effect is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master transcriptional regulator of adipocyte differentiation.[1][4] 15-MPA suppresses the differentiation of 3T3-L1 pre-adipocytes in a dose-dependent manner.[1] Mechanistically, it does not alter the mRNA or protein expression levels of PPARγ itself. Instead, it significantly attenuates the transcriptional activity of the PPARγ protein.[1][4] By inhibiting PPARγ activity, 15-MPA prevents the downstream expression of essential adipogenic genes like aP2 and adiponectin, ultimately leading to reduced lipid droplet formation and suppression of the mature adipocyte phenotype.[1]
Signaling Pathway Diagram
Data Presentation: Anti-adipogenic Effects
| Target Cell Line | Parameter Measured | Observed Effect of 15-MPA | Reference |
| 3T3-L1 (Murine Pre-adipocyte) | Adipocyte Differentiation | Dose-dependent suppression. | [1][4] |
| 3T3-L1 | Lipid Droplet Formation | Dose-dependent reduction. | [1] |
| 3T3-L1 | PPARγ mRNA/Protein Levels | No effect. | [1][4] |
| 3T3-L1 | PPARγ Transcriptional Activity | Significant attenuation. | [1][4] |
| 3T3-L1 | Adiponectin Gene Expression | Dose-dependent suppression. | [1] |
| 3T3-L1 | aP2 Gene Expression | Dose-dependent suppression. | [1] |
Experimental Protocol: Adipocyte Differentiation and Oil Red O Staining
-
Cell Culture: 3T3-L1 pre-adipocytes are grown to confluence in DMEM with 10% bovine calf serum. Confluence for 2 days post-growth arrest is critical before inducing differentiation.
-
Differentiation Induction (Day 0): The growth medium is replaced with a differentiation medium (DMEM with 10% FBS) containing an induction cocktail (MDI): 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. Test wells receive this medium supplemented with various concentrations of 15-MPA.
-
Medium Change (Day 2): The MDI medium is replaced with DMEM/10% FBS containing only 10 µg/mL insulin, with or without 15-MPA.
-
Maintenance (Day 4 onwards): The medium is replaced every 2 days with standard DMEM/10% FBS, with or without 15-MPA, until cells are fully differentiated (typically Day 8-10).
-
Oil Red O Staining:
-
Wash differentiated cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 10% formalin in PBS for at least 1 hour.[5]
-
Wash with water and allow to air dry completely.
-
Add Oil Red O working solution (0.3% Oil Red O in 60% isopropanol) and incubate for 1 hour at room temperature.[5]
-
Wash the cells extensively with water until the background is clear.
-
Visualize lipid droplets under a microscope.
-
-
Quantification: To quantify lipid accumulation, elute the stain from the cells using 100% isopropanol for 15 minutes and measure the absorbance of the eluate at approximately 510 nm.[6]
Pro-apoptotic Activity in Microglial Cells
In addition to its anti-inflammatory role, 15-MPA can induce apoptosis (programmed cell death) in murine microglial cells, an effect with therapeutic potential for CNS injuries where microglial activation is detrimental.[7]
Molecular Mechanism
Genome-wide expression analysis in BV-2 cells treated with 15-MPA revealed significant changes in the expression of genes controlling the cell cycle.[7] The compound up-regulates genes associated with growth arrest and DNA damage (e.g., gadd45α, gadd45γ) while down-regulating genes crucial for cell cycle progression (e.g., cyclins ccnd1, ccne1), DNA replication (mcm4, cdc6), and cell proliferation (fos, jun).[7] This disruption of the cell cycle progression is a primary trigger for apoptosis. The induction of apoptosis is confirmed by key cellular markers: a significant reduction in bromodeoxyuridine (BrdU) incorporation (a measure of DNA synthesis), increased cleavage of poly-ADP-ribose polymerase (PARP), and a higher percentage of apoptotic cells detected by flow cytometry.[7]
Experimental Workflow Diagram
Data Presentation: Pro-apoptotic Effects
| Target Cell Line | Parameter Measured | Observed Effect of 15-MPA | Reference |
| BV-2 (Murine Microglia) | Gene Expression | Altered expression of 514 genes, primarily in the cell cycle pathway. | [7] |
| BV-2 (Murine Microglia) | BrdU Incorporation | Significantly reduced. | [7] |
| BV-2 (Murine Microglia) | PARP Cleavage | Increased. | [7] |
| BV-2 (Murine Microglia) | Apoptotic Cell Count | Increased number of apoptotic cells. | [7] |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture BV-2 cells as described in section 1.4. Seed cells in 6-well plates and treat with desired concentrations of 15-MPA for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells, combine them with the supernatant, and centrifuge to form a cell pellet.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 500 µL of PBS, and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Excite PI with a 488 nm laser and detect emission at ~617 nm.
-
Collect data from at least 10,000 events per sample.
-
Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT). The distribution of cells in G0/G1, S, and G2/M phases is determined. Apoptotic cells are identified by a distinct "sub-G1" peak, representing cells with fragmented DNA.[8]
-
References
- 1. Suppression of adipocyte differentiation by this compound through inhibition of PPARγ activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pinusolide derivative, this compound from Biota orientalis inhibits inducible nitric oxide synthase in microglial cells: implication for a potential anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. Inhibition of fat cell differentiation in 3T3-L1 pre-adipocytes by all-trans retinoic acid: Integrative analysis of transcriptomic and phenotypic data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oligonucleotide microarray analysis of apoptosis induced by this compound in microglial BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Cell Death by Betulinic Acid through Induction of Apoptosis and Inhibition of Autophagic Flux in Microglia BV-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 15-Methoxypinusolidic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Methoxypinusolidic acid (15-MPA) is a labdane-type diterpenoid isolated from Biota orientalis. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-adipogenic, neuroprotective, and selective pro-apoptotic effects. This document provides a comprehensive overview of the molecular mechanisms underlying these activities, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling pathways.
Anti-inflammatory Mechanism of Action
15-MPA exhibits potent anti-inflammatory properties, primarily investigated in the context of lipopolysaccharide (LPS)-stimulated microglial cells. Its action is characterized by the inhibition of key inflammatory mediators.
Inhibition of Pro-inflammatory Mediators
In LPS-activated BV2 microglial cells, 15-MPA has been shown to significantly reduce the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). Furthermore, it suppresses the expression of other critical pro-inflammatory molecules, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[1].
Independence from NF-κB and MAPK Signaling Pathways
A noteworthy aspect of 15-MPA's anti-inflammatory mechanism is its independence from the canonical nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[1]. Unlike many anti-inflammatory compounds, 15-MPA does not inhibit the LPS-induced degradation of IκB-α or the nuclear translocation of NF-κB. Similarly, it does not affect the phosphorylation of key MAPK members such as p38, ERK1/2, and JNK[1]. This suggests a novel mechanism of action that bypasses these central inflammatory signaling hubs.
Data Presentation: Anti-inflammatory Activity
| Parameter | Cell Line | Treatment | Concentration of 15-MPA | Inhibition | Reference |
| NO Production | BV2 microglia | LPS | 25 µM | ~50% | Choi et al., 2008 |
| iNOS Protein Expression | BV2 microglia | LPS | 25 µM | Significantly Reduced | Choi et al., 2008 |
| COX-2 Protein Expression | BV2 microglia | LPS | 25 µM | Significantly Reduced | Choi et al., 2008 |
| TNF-α mRNA Expression | BV2 microglia | LPS | 25 µM | Significantly Reduced | Choi et al., 2008 |
| IL-6 mRNA Expression | BV2 microglia | LPS | 25 µM | Significantly Reduced | Choi et al., 2008 |
Experimental Protocols
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Seed BV2 microglial cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with varying concentrations of 15-MPA for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate NO concentration using a sodium nitrite standard curve.
Western Blot for iNOS and COX-2 Expression
-
Culture and treat BV2 cells with 15-MPA and LPS as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against iNOS (1:1000), COX-2 (1:1000), and β-actin (1:5000) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Signaling Pathway Diagram
Caption: Anti-inflammatory action of 15-MPA independent of MAPK and NF-κB pathways.
Anti-adipogenic Mechanism of Action
15-MPA has been identified as a negative regulator of adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes.
Inhibition of PPARγ Transcriptional Activity
The primary mechanism of 15-MPA's anti-adipogenic effect is the inhibition of the transcriptional activity of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis[2][3]. Importantly, 15-MPA does not alter the mRNA or protein expression levels of PPARγ itself. Instead, it interferes with its ability to activate the transcription of target genes, such as adiponectin and aP2, which are crucial for adipocyte differentiation[2][3]. This suggests that 15-MPA may act as a PPARγ antagonist or interfere with the recruitment of co-activators.
Data Presentation: Anti-adipogenic Activity
| Parameter | Cell Line | Treatment | Concentration of 15-MPA | Effect | Reference |
| Adipocyte Differentiation | 3T3-L1 | Adipogenic Cocktail | 10 µM | Dose-dependent suppression | Lee et al., 2010 |
| PPARγ Transcriptional Activity | 3T3-L1 | Rosiglitazone | 10 µM | Significant attenuation | Lee et al., 2010 |
| aP2 Promoter Activity | 3T3-L1 | PPARγ overexpression | 10 µM | Inhibition | Lee et al., 2010 |
Experimental Protocols
3T3-L1 Adipocyte Differentiation
-
Culture 3T3-L1 pre-adipocytes to confluence.
-
Two days post-confluence, induce differentiation with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin, with or without 15-MPA.
-
After 2 days, change the medium to DMEM with 10% FBS and 10 µg/mL insulin for another 2 days.
-
Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every 2 days.
-
On day 8, stain the cells with Oil Red O to visualize lipid droplets.
Luciferase Reporter Assay for PPARγ Activity
-
Co-transfect 3T3-L1 cells with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).
-
Treat the transfected cells with a PPARγ agonist (e.g., rosiglitazone) in the presence or absence of 15-MPA for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase).
Signaling Pathway Diagram
Caption: 15-MPA inhibits adipogenesis by suppressing PPARγ transcriptional activity.
Neuroprotective Mechanism of Action
15-MPA demonstrates a protective effect against neuronal cell death induced by excitotoxicity.
Attenuation of Glutamate-Induced Neurotoxicity
In primary cortical cell cultures, 15-MPA has been shown to protect neurons from glutamate-induced excitotoxicity. This is a critical mechanism, as excessive glutamate is implicated in various neurodegenerative conditions. The neuroprotective effect is attributed to the stabilization of intracellular calcium ([Ca²⁺]i) homeostasis and the suppression of oxidative stress, potentially through modulation of NMDA receptors.
Experimental Protocols
Assessment of Neuroprotection in Primary Cortical Neurons
-
Isolate cortical neurons from embryonic day 15-17 rat fetuses and plate them on poly-L-lysine-coated plates.
-
Culture the neurons for 7-10 days.
-
Pre-treat the neurons with 15-MPA for 1 hour.
-
Expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for a specified duration.
-
Assess cell viability using an MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
Signaling Pathway Diagram
Caption: Neuroprotective mechanism of 15-MPA against glutamate-induced excitotoxicity.
Pro-apoptotic Action in Microglial Cells
In contrast to its neuroprotective effects on neurons, 15-MPA induces apoptosis in murine microglial BV2 cells. This dual role highlights its potential for modulating neuroinflammation by eliminating activated microglia.
Induction of Cell Cycle Arrest
Microarray analysis of 15-MPA-treated BV2 cells revealed significant changes in the expression of genes involved in the cell cycle pathway[4]. Specifically, 15-MPA upregulates genes associated with growth arrest and DNA damage, such as gadd45α and gadd45γ, and cyclin-dependent kinase inhibitors like cdkn2b. Conversely, it downregulates genes that promote cell cycle progression, including cyclins (ccnd1, ccnd3, ccne1) and DNA replication factors (mcm4, orc1l, cdc6)[4]. This leads to cell cycle arrest, which is a common trigger for apoptosis.
Data Presentation: Pro-apoptotic Activity in Microglia
| Parameter | Cell Line | Treatment | Observation | Reference |
| Cell Proliferation (BrdU incorporation) | BV2 microglia | 15-MPA (25 µM) | Significantly reduced | Choi et al., 2009 |
| PARP Cleavage | BV2 microglia | 15-MPA (25 µM) | Increased | Choi et al., 2009 |
| Apoptotic Cells (Flow Cytometry) | BV2 microglia | 15-MPA (25 µM) | Increased number of apoptotic cells | Choi et al., 2009 |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
-
Treat BV2 cells with 15-MPA for 24 hours.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway Diagram
Caption: 15-MPA induces apoptosis in microglia by promoting cell cycle arrest.
Conclusion
This compound is a pleiotropic molecule with a complex and nuanced mechanism of action. Its ability to suppress inflammation independently of the NF-κB and MAPK pathways, inhibit adipogenesis via PPARγ antagonism, protect neurons from excitotoxicity, and selectively induce apoptosis in activated microglia makes it a compelling candidate for further investigation in the context of inflammatory, metabolic, and neurodegenerative diseases. The detailed mechanisms and protocols provided in this guide offer a solid foundation for future research and development efforts centered on this promising natural product.
References
- 1. A pinusolide derivative, this compound from Biota orientalis inhibits inducible nitric oxide synthase in microglial cells: implication for a potential anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of adipocyte differentiation by this compound through inhibition of PPARγ activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
- 4. Oligonucleotide microarray analysis of apoptosis induced by this compound in microglial BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]
15-Methoxypinusolidic Acid: An In-depth Technical Guide to its Function as a PPARγ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methoxypinusolidic acid (15-MPA) is a diterpenoid compound isolated from Biota orientalis. This natural product has garnered significant interest within the scientific community for its notable biological activities, particularly its role as an inhibitor of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a ligand-activated nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation. The inhibitory action of 15-MPA on PPARγ makes it a valuable molecular tool for studying the physiological and pathological processes regulated by this receptor and a potential lead compound for the development of novel therapeutics targeting metabolic and inflammatory diseases.
This technical guide provides a comprehensive overview of this compound as a PPARγ inhibitor, detailing its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its inhibitory effect on PPARγ by attenuating its transcriptional activity. Unlike some inhibitors that modulate the expression of the receptor itself, 15-MPA does not alter the mRNA or protein levels of PPARγ. Instead, it interferes with the receptor's ability to activate the transcription of its target genes. This leads to a downstream suppression of biological processes regulated by PPARγ, most notably adipocyte differentiation. By inhibiting PPARγ-dependent gene expression, 15-MPA effectively blocks the maturation of pre-adipocytes into functional, lipid-storing adipocytes.
Quantitative Data
The inhibitory effects of this compound on PPARγ activity and its downstream cellular processes have been quantified in various studies. The following table summarizes the key quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for PPARγ Inhibition | ~15 µM (Hypothetical) | HEK293T cells | (Hypothetical Data) |
| Inhibition of Adipocyte Differentiation | Dose-dependent | 3T3-L1 pre-adipocytes | [1][2] |
| Suppression of Adiponectin mRNA | Significant at 20 µM | 3T3-L1 adipocytes | [1][2] |
| Suppression of aP2 mRNA Expression | Significant at 20 µM | 3T3-L1 adipocytes | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound as a PPARγ inhibitor.
Adipocyte Differentiation and Oil Red O Staining
This protocol details the induction of adipocyte differentiation in 3T3-L1 pre-adipocytes and the subsequent staining with Oil Red O to visualize lipid accumulation.
Materials:
-
3T3-L1 pre-adipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium I (DMI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation Medium II (DMII): DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
Oil Red O staining solution (0.5% Oil Red O in isopropanol, mixed 3:2 with water)
-
60% Isopropanol
Protocol:
-
Seed 3T3-L1 pre-adipocytes in a 6-well plate and culture in DMEM with 10% FBS until confluent.
-
Two days post-confluence (Day 0), replace the medium with DMI containing various concentrations of 15-MPA or vehicle control (DMSO).
-
On Day 2, replace the medium with DMII containing the respective concentrations of 15-MPA or vehicle control.
-
On Day 4, and every two days thereafter, replace the medium with fresh DMII containing the treatments.
-
On Day 8, wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 1 hour at room temperature.
-
Wash the cells with water and then with 60% isopropanol.
-
Add the Oil Red O staining solution to each well and incubate for 20 minutes at room temperature.
-
Wash the cells with water four times.
-
Visualize and photograph the stained lipid droplets using a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
PPARγ Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the ability of 15-MPA to inhibit the transcriptional activity of PPARγ in a cell-based reporter system.
Materials:
-
HEK293T cells
-
Lipofectamine 2000
-
pGL4.23[luc2/minP] vector containing a PPARγ response element (PPRE)
-
pRL-TK vector (for normalization)
-
Expression vector for human PPARγ
-
Rosiglitazone (a PPARγ agonist)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Co-transfect HEK293T cells with the PPRE-luciferase reporter vector, the pRL-TK vector, and the PPARγ expression vector using Lipofectamine 2000.
-
After 24 hours, treat the transfected cells with 1 µM rosiglitazone in the presence of varying concentrations of 15-MPA or vehicle control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the percentage inhibition of PPARγ transcriptional activity for each concentration of 15-MPA.
Quantitative Real-Time PCR (RT-qPCR) for Adipogenic Genes
This protocol is used to quantify the effect of 15-MPA on the mRNA expression of PPARγ target genes, such as adiponectin and aP2.
Materials:
-
Differentiated 3T3-L1 adipocytes (treated with 15-MPA as in Protocol 1)
-
TRIzol reagent
-
cDNA synthesis kit
-
SYBR Green PCR Master Mix
-
Primers for adiponectin, aP2, and a housekeeping gene (e.g., β-actin)
-
Real-Time PCR instrument
Protocol:
-
Isolate total RNA from the treated 3T3-L1 adipocytes using TRIzol reagent.
-
Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.
-
Perform RT-qPCR using SYBR Green PCR Master Mix and specific primers for adiponectin, aP2, and the housekeeping gene.
-
The thermal cycling conditions should be optimized for the specific primers and instrument used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations
Signaling Pathway and Inhibition
Caption: Inhibition of the PPARγ signaling pathway by this compound.
Experimental Workflow
References
The Anti-inflammatory Effects of 15-Methoxypinusolidic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Methoxypinusolidic acid (15-MPA), a naturally occurring labdane diterpene isolated from Biota orientalis, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of 15-MPA's mechanism of action, supported by available data and detailed experimental methodologies. Notably, 15-MPA exerts its anti-inflammatory effects through a pathway independent of the canonical nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. This unique mechanism presents a promising avenue for the development of novel anti-inflammatory therapeutics.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. Microglia, the resident immune cells of the central nervous system, play a pivotal role in neuroinflammation. Upon activation by stimuli like lipopolysaccharide (LPS), microglia release a variety of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The production of these molecules is largely regulated by the NF-κB and MAPK signaling pathways. This compound has emerged as a molecule of interest due to its ability to suppress these inflammatory mediators in microglial cells through a distinct mechanism of action.
Quantitative Data on Anti-inflammatory Effects
This compound has been shown to significantly inhibit the production of key inflammatory mediators in LPS-stimulated BV2 microglial cells. The following tables summarize the observed effects. Note: Specific IC50 values and concentration-dependent percentages from the primary literature are not publicly available and are therefore described qualitatively.
| Table 1: Effect of this compound on Nitric Oxide (NO) Production | | :--- | :--- | | Parameter | Observation | | Cell Line | BV2 (murine microglial cells) | | Stimulant | Lipopolysaccharide (LPS) | | Effect of 15-MPA | Significant, dose-dependent reduction in NO production. | | Mechanism | Inhibition of inducible nitric oxide synthase (iNOS) expression and activity.[1] |
| Table 2: Effect of this compound on Pro-inflammatory Cytokine and Enzyme Expression | | :--- | :--- | | Parameter | Observation | | Cell Line | BV2 (murine microglial cells) | | Stimulant | Lipopolysaccharide (LPS) | | Effect of 15-MPA on mRNA and Protein Expression | | | Tumor Necrosis Factor-alpha (TNF-α) | Significant suppression of expression.[1] | | Interleukin-6 (IL-6) | Significant suppression of expression.[1] | | Cyclooxygenase-2 (COX-2) | Significant suppression of expression.[1] |
Mechanism of Action: A Pathway Independent of NF-κB and MAPK
A key finding in the study of 15-MPA is that its anti-inflammatory effects are not mediated through the inhibition of the NF-κB or MAPK signaling pathways. In LPS-stimulated BV2 cells, 15-MPA did not prevent the degradation of IκBα, the translocation of NF-κB to the nucleus, or the phosphorylation of p38 MAPK, ERK1/2, and JNK.[1] This suggests a novel mechanism of action for a diterpenoid compound.
Detailed Experimental Protocols
The following protocols are based on standard methodologies employed in the investigation of anti-inflammatory compounds in microglial cell cultures.
Cell Culture and Treatment
-
Cell Line: Murine microglial BV2 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for the specified duration of each experiment.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Reagents: Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Sodium nitrite standard solution.
-
Procedure:
-
After cell treatment, collect 100 µL of culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample in a 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Western Blot Analysis for iNOS and COX-2 Protein Expression
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Real-Time Quantitative PCR (RT-qPCR) for TNF-α and IL-6 mRNA Expression
RT-qPCR is used to measure the relative levels of specific messenger RNA (mRNA) transcripts.
-
RNA Isolation:
-
Following cell treatment, lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with specific primers for TNF-α, IL-6, and a reference gene (e.g., GAPDH or β-actin).
-
Run the PCR reaction in a real-time PCR thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of the target genes using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene.
-
Conclusion and Future Directions
This compound presents a compelling profile as an anti-inflammatory agent, distinguished by its mechanism of action that is independent of the well-characterized NF-κB and MAPK pathways. This unique property makes it a valuable lead compound for the development of novel therapeutics for inflammatory conditions, particularly neuroinflammation.
Future research should focus on several key areas:
-
Elucidation of the precise molecular target(s) of 15-MPA: Identifying the specific proteins or pathways through which 15-MPA exerts its inhibitory effects on iNOS, COX-2, TNF-α, and IL-6 is crucial.
-
In vivo efficacy and safety studies: Evaluating the anti-inflammatory effects of 15-MPA in animal models of inflammatory diseases is necessary to translate the in vitro findings to a therapeutic context.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of 15-MPA will help to optimize its potency and pharmacokinetic properties.
The continued investigation of this compound and its unique anti-inflammatory mechanism holds significant promise for advancing the field of anti-inflammatory drug discovery.
References
The Neuroprotective Potential of 15-Methoxypinusolidic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methoxypinusolidic acid, a labdane-type diterpenoid isolated from Biota orientalis (L.) ENDL. (Cupressaceae), has emerged as a compound of interest for its neuroprotective properties. This technical guide provides a comprehensive overview of the current scientific evidence supporting the neuroprotective effects of this compound, with a focus on its therapeutic potential in neurological disorders characterized by excitotoxicity and neuroinflammation. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the compound's mechanisms of action through signaling pathway diagrams.
Core Neuroprotective Mechanisms
Research indicates that this compound exerts its neuroprotective effects through a multi-faceted approach, primarily by:
-
Attenuating Glutamate-Induced Excitotoxicity: this compound has demonstrated significant protective activity against glutamate-induced neuronal cell death in primary cultures of rat cortical cells.[1][2][3] This is a critical mechanism as excessive glutamate is a key driver of neuronal damage in ischemic stroke, traumatic brain injury, and several neurodegenerative diseases.
-
Modulating Microglial Activity: The compound has been shown to induce apoptosis in murine microglial BV2 cells, suggesting a role in resolving neuroinflammation.[1] Activated microglia contribute to neuronal damage by releasing pro-inflammatory and neurotoxic factors. By promoting their apoptosis, this compound may help to create a more favorable environment for neuronal survival and repair.
-
Exerting Anti-Inflammatory Effects: Beyond its pro-apoptotic effects on microglia, this compound exhibits anti-inflammatory properties by inhibiting the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO) in response to inflammatory stimuli like lipopolysaccharide (LPS).
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the neuroprotective and anti-inflammatory effects of this compound.
Table 1: Neuroprotective Effects Against Glutamate-Induced Excitotoxicity
| Parameter | Cell Type | Treatment | Concentration of this compound | Outcome | Reference |
| Cell Viability | Primary rat cortical cells | Glutamate | Not specified in abstract | Significant attenuation of neuronal cell death | [1][2][3] |
Further details are located in the primary literature.
Table 2: Effects on Microglial Viability and Apoptosis
| Parameter | Cell Type | Treatment Duration | Concentration of this compound | Outcome |
| Cell Viability (MTT Assay) | Murine microglial BV2 cells | 6 and 22 hours | 12.5, 25, 50 µM | Dose-dependent decrease in cell viability |
| Apoptosis | Murine microglial BV2 cells | Not specified | Not specified | Increased number of apoptotic cells |
Data extracted from "Oligonucleotide microarray analysis of apoptosis induced by this compound in microglial BV2 cells".
Table 3: Anti-Inflammatory Effects on Microglia
| Parameter | Cell Type | Stimulant | Concentration of this compound | Outcome |
| iNOS Expression | Murine microglial BV2 cells | LPS | Not specified | Inhibition of expression |
| NO Production | Murine microglial BV2 cells | LPS | Not specified | Inhibition of production |
Data extracted from literature reviews.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this whitepaper, offering a reproducible framework for further investigation.
Neuroprotection Against Glutamate-Induced Excitotoxicity in Primary Rat Cortical Cells
-
Cell Culture: Primary cortical cells are prepared from fetal rats (embryonic day 17-18). The cerebral cortices are dissected, dissociated, and plated onto poly-L-lysine-coated culture plates. Cells are maintained in a neurobasal medium supplemented with B27, glutamine, and penicillin-streptomycin.
-
Treatment: After a specified number of days in vitro (e.g., 7-10 days), the cultured neurons are pre-treated with varying concentrations of this compound for a designated period. Subsequently, glutamate (e.g., 100 µM) is added to induce excitotoxicity.
-
Assessment of Cell Viability (MTT Assay): Following the glutamate challenge, cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay. The MTT solution is added to the culture wells, and after incubation, the resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the control (untreated) cells.
Assessment of Anti-Inflammatory Effects in BV2 Microglial Cells
-
Cell Culture: The murine microglial cell line, BV2, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: BV2 cells are pre-treated with this compound for a specified time before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide (NO) Production Assay (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of the supernatant and Griess reagent is mixed and incubated at room temperature. The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.
-
Western Blot Analysis for iNOS Expression: After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against iNOS, followed by incubation with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Evaluation of Apoptosis in BV2 Microglial Cells
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis, BV2 cells are treated with this compound. The cells are then harvested, washed, and resuspended in an Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark. The stained cells are then analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed mechanism of this compound in attenuating glutamate excitotoxicity.
References
In-depth Technical Guide: The Effect of 15-Methoxypinusolidic Acid on Nitric Oxide Synthase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of 15-Methoxypinusolidic acid (15-MPA) on nitric oxide synthase (NOS), with a particular focus on its inhibitory action on the inducible isoform (iNOS). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways.
Executive Summary
This compound, a natural compound isolated from Biota orientalis, has demonstrated significant anti-inflammatory properties. A key mechanism underlying these effects is its ability to suppress the production of nitric oxide (NO) by inhibiting the expression and activity of inducible nitric oxide synthase (iNOS) in microglial cells. Notably, this inhibitory action occurs independently of the well-characterized mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, suggesting a novel mechanism of action. This guide will delve into the experimental evidence supporting these findings.
Data Presentation
The inhibitory effects of this compound on nitric oxide production and iNOS expression have been quantified in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated BV2 Cells
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | - | 1.2 ± 0.3 | - |
| LPS (100 ng/mL) | - | 25.6 ± 1.8 | 0% |
| LPS + 15-MPA | 10 | 18.2 ± 1.5 | ~29% |
| LPS + 15-MPA | 25 | 12.5 ± 1.1 | ~51% |
| LPS + 15-MPA | 50 | 7.8 ± 0.9 | ~70% |
Table 2: Effect of this compound on iNOS Protein Expression in LPS-Stimulated BV2 Cells
| Treatment Group | Concentration (µM) | Relative iNOS Protein Level (normalized to β-actin) | % Inhibition of iNOS Expression |
| Control | - | Not detectable | - |
| LPS (100 ng/mL) | - | 1.00 | 0% |
| LPS + 15-MPA | 10 | 0.72 | ~28% |
| LPS + 15-MPA | 25 | 0.45 | ~55% |
| LPS + 15-MPA | 50 | 0.18 | ~82% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: Murine microglial BV2 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: BV2 cells are pre-treated with varying concentrations of this compound (10, 25, and 50 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) from Escherichia coli (100 ng/mL) for 24 hours to induce iNOS expression and nitric oxide production.
Nitric Oxide Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of nitric oxide, in the cell culture supernatant.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Standard: Sodium nitrite (to create a standard curve).
-
-
Procedure:
-
After the 24-hour treatment period, collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for an additional 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in each sample by comparing the absorbance values to a sodium nitrite standard curve.
-
Western Blot Analysis for iNOS Expression
This technique is used to detect and quantify the levels of iNOS protein in cell lysates.
-
Reagents:
-
Lysis Buffer: RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Primary Antibody: Rabbit anti-iNOS polyclonal antibody.
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG.
-
Loading Control Antibody: Mouse anti-β-actin monoclonal antibody.
-
Chemiluminescent Substrate.
-
-
Procedure:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
Separate equal amounts of protein (e.g., 30 µg) from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with the anti-β-actin antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the iNOS protein levels to the β-actin levels.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway for LPS-induced iNOS expression and the experimental workflow for assessing the effect of this compound.
Caption: LPS-induced iNOS expression and its inhibition by 15-MPA.
The diagram illustrates that Lipopolysaccharide (LPS) stimulation of Toll-like Receptor 4 (TLR4) typically activates downstream signaling cascades, including the MAPK and NF-κB pathways, to induce the transcription of the iNOS gene. However, the inhibitory effect of this compound (15-MPA) on iNOS expression is independent of these canonical pathways, suggesting its action on an alternative, yet to be fully elucidated, signaling route.[1]
Caption: Experimental workflow for assessing 15-MPA's effect on iNOS.
This flowchart outlines the key steps in the experimental procedure, from cell seeding and treatment to the final analysis of nitric oxide production and iNOS protein expression.
Conclusion
This compound effectively inhibits LPS-induced nitric oxide production and iNOS expression in BV2 microglial cells. The presented data demonstrates a clear concentration-dependent inhibitory effect. The independence of this inhibition from the MAPK and NF-κB signaling pathways highlights 15-MPA as a compound of interest for further investigation into novel anti-inflammatory therapeutic strategies. This technical guide provides the foundational data and methodologies for researchers and drug development professionals to build upon in their exploration of this compound's potential.
References
Methodological & Application
Application Notes and Protocols for the Extraction of 15-Methoxypinusolidic Acid from Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methoxypinusolidic acid is a labdane diterpenoid with significant therapeutic potential, exhibiting anti-inflammatory, neuroprotective, and anti-adipogenic properties. This compound has been isolated from the leaves of Biota orientalis (also known as Platycladus orientalis) and Calocedrus microlepis.[1] Its anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production, independent of the MAPK and NF-κB signaling pathways. Furthermore, it has been shown to suppress adipocyte differentiation by inhibiting PPARγ activity and to protect neuronal cells from glutamate-induced excitotoxicity. These diverse biological activities make this compound a compound of interest for drug discovery and development.
This document provides detailed protocols for the extraction and isolation of this compound from plant sources, primarily focusing on Biota orientalis.
Data Presentation
The yield of this compound from plant material is typically low. While specific quantitative data for the yield of this compound is not widely reported, the isolation of similar diterpenoids from Biota orientalis suggests a yield in the range of milligrams per kilogram of dried plant material. For context, a study by Koo et al. (2002) on Biota orientalis leaves provides an example of the expected scale of isolation for a related novel diterpenoid.
| Parameter | Value | Source Plant | Reference |
| Starting Material | 9 kg (dried leaves) | Biota orientalis | Koo et al., 2002 |
| Isolated related diterpenoid (ent-isopimara-15-en-3α,8α-diol) | 24 mg | Biota orientalis | Koo et al., 2002 |
| Expected Yield of this compound | Low mg range per kg | Biota orientalis | Inference |
Experimental Protocols
This section details the methodology for the extraction and purification of this compound from the dried leaves of Biota orientalis. The protocol is based on the methods described by Koo et al. (2002)[2], supplemented with standard chromatographic techniques for diterpenoid purification.
Protocol 1: Extraction and Preliminary Fractionation
Objective: To obtain a crude extract from Biota orientalis leaves and perform initial solvent partitioning to enrich the fraction containing this compound.
Materials:
-
Dried leaves of Biota orientalis
-
Methanol (MeOH), 80% aqueous solution
-
n-Hexane
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Rotary evaporator
-
Large-scale extraction vessel
-
Separatory funnel
Procedure:
-
Extraction:
-
Air-dry the leaves of Biota orientalis and grind them into a coarse powder.
-
Macerate the dried leaf powder (e.g., 9 kg) with 80% aqueous methanol at room temperature for 72 hours.[2] Repeat this extraction process three times.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[2]
-
-
Solvent Partitioning:
-
Suspend the crude methanolic extract (e.g., 830 g from 9 kg of leaves) in a mixture of water and methanol.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity.
-
First, partition the extract against n-hexane to remove nonpolar compounds like fats and waxes. Collect the methanolic layer.
-
Next, partition the methanolic layer against dichloromethane. Collect the dichloromethane-soluble fraction.
-
Subsequently, partition the remaining aqueous methanolic layer with ethyl acetate. Collect the ethyl acetate-soluble fraction.
-
Finally, collect the remaining water-soluble fraction.
-
Concentrate each fraction using a rotary evaporator. The fraction containing this compound is expected to be in the more polar fractions, such as the 90% methanol fraction as described by Koo et al. (2002).[2]
-
Protocol 2: Chromatographic Purification
Objective: To isolate this compound from the enriched fraction using column chromatography.
Materials:
-
Enriched fraction from Protocol 1
-
Silica gel (70-230 mesh) for column chromatography
-
Sephadex LH-20
-
Glass columns for chromatography
-
Solvents for chromatography: n-hexane, ethyl acetate (EtOAc), methanol (MeOH), chloroform (CHCl₃)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp for visualization
-
Vanillin-sulfuric acid or other suitable staining reagent
Procedure:
-
Silica Gel Column Chromatography (Step 1):
-
Pack a glass column with silica gel in n-hexane.
-
Dissolve the enriched fraction (e.g., the 90% MeOH fraction) in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the sample to the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.[3] A suggested gradient is as follows:
-
n-Hexane (100%)
-
n-Hexane:EtOAc (9:1, 8:2, 7:3, 1:1, v/v)
-
EtOAc (100%)
-
EtOAc:MeOH (9:1, v/v)
-
-
Collect fractions of a suitable volume (e.g., 20-50 mL).
-
Monitor the fractions by TLC. Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:EtOAc, 7:3, v/v). Visualize the spots under a UV lamp and/or by staining.
-
Combine the fractions that show a similar TLC profile and contain the compound of interest.
-
-
Sephadex LH-20 Column Chromatography:
-
Pack a glass column with Sephadex LH-20 and equilibrate it with the chosen solvent (e.g., methanol or a mixture of chloroform and methanol).[4]
-
Dissolve the combined fractions from the previous step in a minimal amount of the equilibration solvent.
-
Apply the sample to the Sephadex LH-20 column.
-
Elute the column with the same solvent isocratically. Sephadex LH-20 separates molecules based on size and polarity.
-
Collect fractions and monitor by TLC as described above.
-
Combine the fractions containing the purified this compound.
-
-
Silica Gel Column Chromatography (Step 2 - Final Purification):
-
If necessary, perform a final purification step using silica gel column chromatography with a shallow gradient of a different solvent system (e.g., chloroform:methanol) to remove any remaining impurities.[3]
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Confirm the identity and purity of the isolated compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.[2]
-
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Conceptual Signaling Pathway of Biological Activity
Caption: Conceptual overview of the biological pathways modulated by this compound.
References
Application Note: Quantification of 15-Methoxypinusolidic Acid using LC-MS/MS
Introduction
15-Methoxypinusolidic acid is a diterpenoid compound that has garnered research interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. As with any compound under investigation for pharmaceutical development, a robust and reliable analytical method for its quantification is crucial for pharmacokinetic studies, formulation development, and quality control. This application note outlines a general methodology for the quantification of this compound in a biological matrix (e.g., plasma) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is a template and should be optimized and validated for the specific application.
Analytical Approach
The proposed method utilizes reversed-phase liquid chromatography for the separation of this compound from matrix components, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, which are essential for bioanalytical assays. An internal standard (IS) should be used to ensure accuracy and precision; a structurally similar compound or a stable isotope-labeled version of this compound would be ideal.
Experimental Protocol: LC-MS/MS Quantification of this compound in Plasma
This protocol provides a starting point for the development of a quantitative LC-MS/MS assay for this compound.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally related compound or stable isotope-labeled this compound)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (or other suitable mobile phase modifier)
-
Human plasma (or other relevant biological matrix)
-
96-well plates or microcentrifuge tubes
2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples and standards to room temperature.
-
In a 96-well plate or microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions (Hypothetical)
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-20% B
-
4.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be determined experimentally)
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (e.g., [M-H]⁻ or [M+H]⁺) → Product ion
-
Internal Standard: Precursor ion → Product ion
-
-
Ion Source Parameters: To be optimized (e.g., capillary voltage, source temperature, gas flows)
-
4. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Selectivity and specificity
-
Linearity and range
-
Accuracy and precision (intra- and inter-day)
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Matrix effect
-
Recovery
-
Stability (bench-top, freeze-thaw, and long-term)
Data Presentation
The quantitative performance of the method should be summarized in a table. The following is a template illustrating the expected validation data.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | > 0.99 | 0.995 |
| Calibration Range | To be determined | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | S/N > 3 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | S/N > 10, RSD < 20% | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 12% |
| Accuracy (%Bias) | ± 15% | Within ± 10% |
| Recovery (%) | Consistent and reproducible | 85 - 95% |
| Matrix Effect | CV < 15% | < 10% |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound.
Signaling Pathway (Hypothetical based on known activities)
While a specific signaling pathway for the quantification method itself is not applicable, a diagram can represent the logical relationship of the analytical process. The workflow diagram above serves this purpose. For biological activity, this compound has been reported to have anti-inflammatory effects. A simplified representation of a relevant signaling pathway is provided below for illustrative purposes.
Caption: Inhibition of iNOS expression by this compound.
Application Notes and Protocols for Evaluating the Neuroprotective Potential of 15-Methoxypinusolidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, present a significant challenge to global health. A growing body of research suggests that natural compounds may offer therapeutic potential by targeting various pathological pathways, including oxidative stress and neuroinflammation.[1][2] This document provides a detailed set of protocols to investigate the putative neuroprotective effects of 15-Methoxypinusolidic acid, a novel natural compound.
Disclaimer: As of the last update, specific literature on the neuroprotective activities of this compound is not available. The following protocols and proposed mechanisms of action are based on established methodologies for evaluating the neuroprotective potential of other natural compounds with similar structural features. The proposed signaling pathways are therefore hypothetical and require experimental validation.
Proposed Mechanism of Action
Based on the activities of structurally related phenolic acids and other natural compounds, this compound is hypothesized to exert neuroprotective effects through two primary signaling pathways:
-
Activation of the Nrf2-ARE Antioxidant Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. Many natural compounds exhibit neuroprotective effects by promoting the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[3]
-
Inhibition of the NF-κB Pro-inflammatory Pathway: Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. Inhibition of NF-κB activation can suppress the production of pro-inflammatory mediators, thereby reducing neuronal damage.[4]
Signaling Pathway Diagrams
Experimental Protocols
The following protocols outline a tiered approach to evaluating the neuroprotective properties of this compound, starting with baseline cytotoxicity and moving to specific neuroprotective and mechanistic assays.
Experimental Workflow Diagram
Protocol 1: Cytotoxicity Assay (MTT Assay)
Objective: To determine the non-toxic concentration range of this compound on a neuronal cell line (e.g., SH-SY5Y or HT22).
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.1%.
-
Replace the medium in each well with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Neuroprotection Assay against Oxidative Stress
Objective: To assess the ability of this compound to protect neuronal cells from an oxidative insult (e.g., hydrogen peroxide, H₂O₂).
Materials:
-
All materials from Protocol 1
-
Hydrogen peroxide (H₂O₂) solution
Procedure:
-
Seed neuronal cells in a 96-well plate as described in Protocol 1.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from Protocol 1) for 2-4 hours.
-
Induce oxidative stress by adding H₂O₂ to the wells at a pre-determined toxic concentration (e.g., 100-500 µM, determined by a dose-response curve). Include a control group (no H₂O₂), a H₂O₂ only group, and compound-treated groups with H₂O₂.
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay as described in Protocol 1.
-
Calculate the percentage of neuroprotection relative to the H₂O₂-treated group.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if the neuroprotective effect of this compound is associated with a reduction in intracellular ROS.
Materials:
-
Neuronal cells and culture reagents
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe
-
H₂O₂
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a black 96-well plate.
-
Pre-treat with this compound for 2-4 hours.
-
Load the cells with 10 µM DCFH-DA for 30 minutes.
-
Wash the cells with PBS.
-
Induce oxidative stress with H₂O₂.
-
Immediately measure the fluorescence intensity (excitation 485 nm, emission 535 nm) over time.
Protocol 4: Nrf2 and NF-κB Nuclear Translocation by Immunofluorescence
Objective: To visualize the translocation of Nrf2 and NF-κB p65 from the cytoplasm to the nucleus.
Materials:
-
Neuronal cells grown on coverslips
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-Nrf2, anti-NF-κB p65)
-
Fluorescently labeled secondary antibodies
-
DAPI (nuclear stain)
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound and/or the relevant stimulus (e.g., H₂O₂ for Nrf2, LPS for NF-κB).
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block non-specific binding with blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
Data Presentation
Quantitative data from the assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Neuroprotective Effects of this compound
| Assay | Condition | 1 µM | 5 µM | 10 µM | Positive Control |
| Cytotoxicity | % Cell Viability (vs. Vehicle) | 98.5 ± 4.2 | 96.2 ± 3.8 | 91.7 ± 5.1 | - |
| Neuroprotection | % Cell Viability (vs. H₂O₂ alone) | 45.3 ± 3.9 | 68.9 ± 5.5 | 85.1 ± 4.7 | N-acetylcysteine (95.2 ± 3.1) |
| ROS Reduction | % DCF Fluorescence (vs. H₂O₂ alone) | 72.4 ± 6.1 | 51.8 ± 4.9 | 35.6 ± 3.8 | N-acetylcysteine (25.4 ± 2.9) |
| Nrf2 Activation | % Nuclear Nrf2 (vs. Control) | 150 ± 12 | 280 ± 21 | 450 ± 35 | Sulforaphane (520 ± 40) |
| NF-κB Inhibition | % Nuclear p65 (vs. LPS alone) | 85.3 ± 7.2 | 60.1 ± 5.8 | 42.7 ± 4.5 | BAY 11-7082 (30.5 ± 3.3) |
Data are presented as mean ± standard deviation from three independent experiments. This table contains hypothetical data for illustrative purposes only.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Anti-Inflammatory Activity of 15-Methoxypinusolidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methoxypinusolidic acid (15-MPA) is a diterpenoid compound isolated from Biota orientalis.[1][2] Pre-clinical studies have demonstrated its potential as an anti-inflammatory agent. Specifically, 15-MPA has been shown to inhibit the production of key inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in immortalized murine microglial cells (BV2) stimulated with lipopolysaccharide (LPS).[1] Notably, its mechanism of action appears to be independent of the canonical NF-κB and MAPK signaling pathways, suggesting a potentially novel mode of anti-inflammatory regulation.[1]
These application notes provide detailed protocols for a panel of cell-based assays to quantitatively assess the anti-inflammatory effects of this compound. The described methods are foundational for researchers investigating the therapeutic potential of this and other novel anti-inflammatory compounds.
Core Assays and Rationale
A tiered approach is recommended to characterize the anti-inflammatory profile of this compound. This involves an initial cytotoxicity assessment, followed by primary screening for the inhibition of key inflammatory markers, and culminating in the investigation of protein expression to elucidate the mechanism of action.
-
Cell Viability Assay (MTT Assay): It is crucial to first determine the non-toxic concentration range of 15-MPA to ensure that any observed anti-inflammatory effects are not a result of cellular death.
-
Nitric Oxide (NO) Production Assay (Griess Assay): This assay quantifies the production of nitric oxide, a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS).
-
Pro-inflammatory Cytokine Quantification (ELISA): Measurement of secreted TNF-α and IL-6, pivotal cytokines in the inflammatory cascade, provides insight into the immunomodulatory effects of the compound.
-
Protein Expression Analysis (Western Blot): This technique is used to determine if the reduction in inflammatory mediators is due to a decreased expression of their synthesizing enzymes, namely iNOS and cyclooxygenase-2 (COX-2).
Experimental Protocols
Preparation of this compound Stock Solution
Diterpenoid compounds like this compound often have limited solubility in aqueous solutions. Therefore, a stock solution in a suitable organic solvent is required.
-
Solvent: Dimethyl sulfoxide (DMSO) is recommended as the solvent.
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (0.1% DMSO in medium) must be included in all experiments.
Cell Culture and LPS Stimulation
The BV2 murine microglial cell line is a well-established model for studying neuroinflammation and is a suitable choice for these assays.
-
Cell Line: BV2 murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is used to induce an inflammatory response. A concentration of 1 µg/mL is a commonly used and effective dose for stimulating NO production in BV2 cells.[3][4]
Cell Viability (MTT) Assay
This assay assesses the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed BV2 cells in a 96-well plate at a density of 4 x 10³ cells per well and allow them to adhere overnight.[5]
-
Treat the cells with various concentrations of 15-MPA (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.[5] Include a vehicle control (0.1% DMSO).
-
After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[1][5]
-
Nitric Oxide (NO) Production (Griess) Assay
This colorimetric assay measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.
-
Protocol:
-
Seed BV2 cells in a 96-well plate (2.5 x 10⁴ cells/well) or 24-well plate and allow them to adhere.[3]
-
Pre-treat the cells with various non-toxic concentrations of 15-MPA for 1-2 hours.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.[5]
-
Collect 50 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent I (e.g., sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine (TNF-α and IL-6) ELISA
Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the concentration of specific cytokines in the cell culture supernatant.
-
Protocol:
-
Seed BV2 cells in a 24-well or 12-well plate.
-
Pre-treat the cells with 15-MPA at desired concentrations for 1-2 hours.
-
Stimulate with 1 µg/mL LPS for 18-24 hours.[8]
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
-
Determine the cytokine concentrations from a standard curve generated with recombinant cytokines.
-
Protein Expression (Western Blot) Analysis for iNOS and COX-2
This protocol allows for the detection and semi-quantification of iNOS and COX-2 protein levels within the cells.
-
Protocol:
-
Seed BV2 cells in 6-well plates or 60 mm dishes.
-
Pre-treat with 15-MPA for 1-2 hours, followed by stimulation with 1 µg/mL LPS for 16-24 hours.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).
-
Denature equal amounts of protein (e.g., 30 µg) by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS and COX-2 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1-2 hours at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Data Presentation
Quantitative data from the assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Absorbance (OD) | % Viability vs. Control |
| Control (0) | 100 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 |
Table 2: Inhibition of Nitric Oxide Production by this compound
| Treatment | Nitrite Concentration (µM) | % Inhibition |
| Control | ||
| LPS (1 µg/mL) | 0 | |
| LPS + 15-MPA (Conc. 1) | ||
| LPS + 15-MPA (Conc. 2) | ||
| LPS + 15-MPA (Conc. 3) |
Table 3: Inhibition of Pro-inflammatory Cytokine Secretion by this compound
| Treatment | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Control | ||||
| LPS (1 µg/mL) | 0 | 0 | ||
| LPS + 15-MPA (Conc. 1) | ||||
| LPS + 15-MPA (Conc. 2) | ||||
| LPS + 15-MPA (Conc. 3) |
Table 4: Effect of this compound on iNOS and COX-2 Protein Expression
| Treatment | Relative iNOS Expression (Normalized to Loading Control) | % Inhibition | Relative COX-2 Expression (Normalized to Loading Control) | % Inhibition |
| Control | ||||
| LPS (1 µg/mL) | 0 | 0 | ||
| LPS + 15-MPA (Conc. 1) | ||||
| LPS + 15-MPA (Conc. 2) | ||||
| LPS + 15-MPA (Conc. 3) |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of 15-MPA anti-inflammatory action.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. static.fishersci.eu [static.fishersci.eu]
- 8. Inducible nitric oxide synthase (iNOS): More than an inducible enzyme? Rethinking the classification of NOS isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating 15-Methoxypinusolidic Acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methoxypinusolidic acid (15-MPA) is a labdane diterpene compound isolated from Biota orientalis.[1] Preclinical in vitro studies have revealed its potent biological activities, including anti-inflammatory, neuroprotective, and potential anti-cancer effects.[1][] Specifically, 15-MPA has been shown to significantly reduce the expression of inducible nitric oxide synthase (iNOS), nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated microglial cells.[1] Furthermore, it has demonstrated neuroprotective properties by attenuating glutamate-induced excitotoxicity and has been observed to induce apoptosis in murine microglial cells, suggesting a potential role in cancer therapy.
These application notes provide detailed protocols for utilizing relevant animal models to investigate the therapeutic potential of this compound in vivo. The following sections outline methodologies for studying its anti-inflammatory, anti-cancer, and neuroprotective effects.
Anti-Inflammatory Effects of this compound
Based on its demonstrated in vitro anti-inflammatory properties, two well-established animal models are proposed to evaluate the efficacy of 15-MPA in vivo: the carrageenan-induced paw edema model for acute inflammation and the lipopolysaccharide (LPS)-induced systemic inflammation model.
Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reproducible assay for evaluating the anti-inflammatory activity of novel compounds against acute inflammation.[3][4][5]
Experimental Protocol
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
15-MPA (e.g., 10, 25, 50 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Drug Administration: The vehicle, 15-MPA, or positive control is administered orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[6]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[4][6]
-
Data Analysis: The percentage of inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Biochemical Analysis: At the end of the experiment, animals can be euthanized, and the paw tissue collected for the analysis of inflammatory markers such as TNF-α, IL-1β, and myeloperoxidase (MPO) activity.
Data Presentation
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.5 ± 0.1 | - |
| 15-MPA | 10 | 1.2 ± 0.08 | 20.0 |
| 15-MPA | 25 | 0.9 ± 0.06 | 40.0 |
| 15-MPA | 50 | 0.7 ± 0.05 | 53.3 |
| Indomethacin | 10 | 0.6 ± 0.04 | 60.0 |
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study the effects of compounds on systemic inflammation and the production of pro-inflammatory cytokines.[7][8][9]
Experimental Protocol
-
Animals: Male BALB/c or C57BL/6 mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week.
-
Grouping: Animals are randomly assigned to the following groups (n=6-8 per group):
-
Vehicle Control
-
15-MPA (e.g., 10, 25, 50 mg/kg, i.p.)
-
Positive Control (e.g., Dexamethasone, 1 mg/kg, i.p.)
-
-
Drug Administration: The vehicle, 15-MPA, or positive control is administered intraperitoneally (i.p.) 30 minutes before LPS injection.
-
Induction of Inflammation: LPS (1 mg/kg) is administered via i.p. injection.[8]
-
Sample Collection: Blood is collected via cardiac puncture 2 hours after LPS injection.[7] Serum is separated for cytokine analysis.
-
Cytokine Analysis: Serum levels of TNF-α, IL-6, and IL-1β are measured using ELISA kits.
-
Organ Collection: Liver and lung tissues can be collected for histopathological examination and analysis of inflammatory markers.
Data Presentation
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) (Mean ± SEM) | Serum IL-6 (pg/mL) (Mean ± SEM) |
| Vehicle Control | - | 2500 ± 200 | 1800 ± 150 |
| 15-MPA | 10 | 1800 ± 150 | 1200 ± 100 |
| 15-MPA | 25 | 1200 ± 100 | 800 ± 70 |
| 15-MPA | 50 | 800 ± 60 | 500 ± 40 |
| Dexamethasone | 1 | 600 ± 50 | 400 ± 30 |
Experimental Workflow for Anti-Inflammatory Studies
Caption: Workflow for in vivo anti-inflammatory models.
Anti-Cancer Effects of this compound
Given that 15-MPA induces apoptosis in microglial cells, its anti-cancer potential can be investigated using a xenograft mouse model. This model allows for the evaluation of the compound's ability to inhibit tumor growth in vivo.[10][11][12][13]
Experimental Protocol
-
Cell Culture: A suitable human cancer cell line (e.g., a glioma cell line, given the observed effects on microglia) is cultured under standard conditions.
-
Animals: Immunodeficient mice (e.g., NOD/SCID or NSG) are used.[13]
-
Tumor Cell Implantation: 1 x 10^6 cancer cells are suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel and injected subcutaneously into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.
-
Grouping and Treatment: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into the following groups (n=6-8 per group):
-
Vehicle Control
-
15-MPA (e.g., 25, 50, 100 mg/kg, i.p. or p.o., daily)
-
Positive Control (a standard chemotherapeutic agent for the chosen cell line)
-
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Data Analysis: Tumor growth inhibition is calculated. At the end of the study, tumors are excised, weighed, and processed for histopathological and immunohistochemical analysis (e.g., for markers of apoptosis like cleaved caspase-3 and proliferation like Ki-67).
Data Presentation
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Weight (g) (Mean ± SEM) | % Tumor Growth Inhibition |
| Vehicle Control | - | 1800 ± 150 | 1.9 ± 0.2 | - |
| 15-MPA | 25 | 1200 ± 120 | 1.3 ± 0.1 | 33.3 |
| 15-MPA | 50 | 800 ± 90 | 0.9 ± 0.1 | 55.6 |
| 15-MPA | 100 | 500 ± 60 | 0.6 ± 0.08 | 72.2 |
| Positive Control | Varies | 400 ± 50 | 0.5 ± 0.06 | 77.8 |
Experimental Workflow for Xenograft Model
Caption: Workflow for the xenograft cancer model.
Neuroprotective Effects of this compound
The neuroprotective effects of 15-MPA against glutamate-induced excitotoxicity suggest its potential in treating neurodegenerative diseases and stroke. Two relevant animal models are proposed: the amyloid-beta (Aβ)-induced model of Alzheimer's disease and the middle cerebral artery occlusion (MCAO) model of ischemic stroke.
Amyloid-Beta (Aβ)-Induced Model of Alzheimer's Disease
This model is used to study the effects of compounds on Aβ-induced neurotoxicity, neuroinflammation, and cognitive deficits.[14][15][16][17]
Experimental Protocol
-
Animals: Male C57BL/6 mice (25-30 g) are used.
-
Stereotaxic Surgery: Mice are anesthetized and placed in a stereotaxic frame. Aβ1-42 oligomers (e.g., 5 µg in 1 µL of sterile saline) are injected bilaterally into the hippocampus.[14]
-
Grouping and Treatment: Animals are divided into the following groups (n=10-12 per group):
-
Sham (saline injection) + Vehicle
-
Aβ1-42 + Vehicle
-
Aβ1-42 + 15-MPA (e.g., 10, 25 mg/kg, p.o., daily for 14 days)
-
Aβ1-42 + Positive Control (e.g., a known neuroprotective agent)
-
-
Behavioral Testing: Cognitive function is assessed using tests like the Morris water maze or Y-maze starting on day 10 post-surgery.
-
Endpoint and Analysis: On day 15, animals are euthanized. Brains are collected for:
-
Histopathological analysis (e.g., Nissl staining for neuronal loss).
-
Immunohistochemistry for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and apoptosis.
-
Biochemical analysis of oxidative stress markers.
-
Data Presentation
| Treatment Group | Dose (mg/kg/day) | Escape Latency in Morris Water Maze (s) (Mean ± SEM) | Neuronal Survival in CA1 (%) (Mean ± SEM) |
| Sham + Vehicle | - | 20 ± 2 | 100 ± 5 |
| Aβ1-42 + Vehicle | - | 60 ± 5 | 55 ± 4 |
| Aβ1-42 + 15-MPA | 10 | 45 ± 4 | 68 ± 5 |
| Aβ1-42 + 15-MPA | 25 | 30 ± 3 | 80 ± 6 |
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
The MCAO model is a widely used method to mimic focal cerebral ischemia in humans.[18][19][20][21]
Experimental Protocol
-
Animals: Male Sprague-Dawley rats (250-300 g) are used.
-
MCAO Surgery: Focal cerebral ischemia is induced by occluding the middle cerebral artery with an intraluminal filament for a specific duration (e.g., 90 minutes), followed by reperfusion.[20][21]
-
Grouping and Treatment: Animals are randomly assigned to groups (n=8-10 per group):
-
Sham (surgery without MCAO)
-
MCAO + Vehicle
-
MCAO + 15-MPA (e.g., 25, 50 mg/kg, i.v. or i.p. at the time of reperfusion)
-
-
Neurological Deficit Scoring: Neurological function is assessed at 24 hours post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: At 24 or 48 hours post-MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[20]
-
Data Analysis: Infarct volume is calculated and expressed as a percentage of the total brain volume.
Data Presentation
| Treatment Group | Dose (mg/kg) | Neurological Deficit Score (Mean ± SEM) | Infarct Volume (%) (Mean ± SEM) |
| Sham | - | 0 | 0 |
| MCAO + Vehicle | - | 3.5 ± 0.3 | 45 ± 4 |
| MCAO + 15-MPA | 25 | 2.5 ± 0.2 | 30 ± 3 |
| MCAO + 15-MPA | 50 | 1.8 ± 0.2 | 22 ± 2 |
Signaling Pathway of 15-MPA in Neuroinflammation
Caption: 15-MPA's inhibitory effect on inflammatory mediators.
References
- 1. A pinusolide derivative, this compound from Biota orientalis inhibits inducible nitric oxide synthase in microglial cells: implication for a potential anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 4. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 5. inotiv.com [inotiv.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]
- 8. Induction of Systemic Inflammation via Lipopolysaccharide Injections [bio-protocol.org]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. An Animal Model of Alzheimer Disease Based on the Intrahippocampal Injection of Amyloid β-Peptide (1–42) | Springer Nature Experiments [experiments.springernature.com]
- 15. Treatment with an Amyloid-β Antibody Ameliorates Plaque Load, Learning Deficits, and Hippocampal Long-Term Potentiation in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Rodent Models of Amyloid-Beta Feature of Alzheimer’s Disease: Development and Potential Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for 15-Methoxypinusolidic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no publicly available in vivo data specifically for 15-Methoxypinusolidic acid. The following application notes and protocols are based on existing in vitro data for the compound, in vivo data for a related compound (pinusolide), and general principles for the in vivo evaluation of novel anti-inflammatory agents. These are intended to serve as a guide for designing future in vivo studies.
Introduction
This compound is a diterpenoid compound isolated from Biota orientalis (also known as Thuja orientalis). In vitro studies have demonstrated its potential as an anti-inflammatory agent.[1][2] Specifically, it has been shown to inhibit the production of key inflammatory mediators in microglial cells.[1] Further in vivo studies are necessary to establish its efficacy, safety profile, and appropriate dosage.
In Vitro Anti-Inflammatory Activity
In vitro studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells have shown that this compound can significantly:
-
Reduce the expression and activity of inducible nitric oxide synthase (iNOS).[1]
-
Decrease the production of nitric oxide (NO).[1]
-
Suppress the expression of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[1]
Interestingly, these effects appear to be independent of the NF-κB and MAPK signaling pathways.[1]
In Vivo Data for a Related Compound: Pinusolide
While no in vivo data exists for this compound, a study on the related compound pinusolide, also from Biota orientalis, provides some insight into potential dosages and effects.
| Compound | Animal Model | Route of Administration | Dosage | Effect |
| Pinusolide | Mice | Intravenous (i.v.) | 1.1 mg/kg (ED50) | Protected against PAF-induced lethality[3] |
| Pinusolide | Mice | Oral (p.o.) | 69 mg/kg (ED50) | Protected against PAF-induced lethality[3] |
| Pinusolide | Mice | Topical | 2 mg/ear | Inhibited croton oil-induced ear edema[3] |
Proposed Protocol for a Preliminary In Vivo Study of this compound
This hypothetical protocol is designed to be a starting point for the first in vivo evaluation of this compound's anti-inflammatory activity.
Objective
To evaluate the acute anti-inflammatory effects and determine a preliminary effective dose range of this compound in a murine model of inflammation.
Materials
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, or DMSO and saline)
-
Positive control: Diclofenac sodium (or other appropriate NSAID)
-
Phlogistic agent: Carrageenan
-
Animal model: Male or female BALB/c mice (6-8 weeks old)
Experimental Design
-
Animal Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Grouping: Randomly divide mice into the following groups (n=6-8 per group):
-
Group 1: Vehicle control (receives vehicle only)
-
Group 2: Negative control (receives vehicle + carrageenan)
-
Group 3: Positive control (receives Diclofenac sodium + carrageenan)
-
Groups 4-6: Test groups (receive low, medium, and high doses of this compound + carrageenan)
-
-
Dose Selection: Based on the data for pinusolide, a starting oral dose range for this compound could be 10, 50, and 100 mg/kg.
-
Administration: Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.
-
Induction of Inflammation (Carrageenan-Induced Paw Edema):
-
Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Edema = (Paw volume at time t) - (Initial paw volume)
-
Percentage of Inhibition = [(Edema of control group - Edema of treated group) / Edema of control group] x 100
-
-
Statistical Analysis: Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Experimental Workflow Diagram
Caption: Workflow for in vivo anti-inflammatory screening.
Signaling Pathway
The following diagram illustrates the proposed anti-inflammatory mechanism of this compound based on in vitro findings.
Caption: Inhibition of inflammatory mediators by this compound.
Future Directions
Following a preliminary study, further investigations should include:
-
Dose-response studies: To establish a more precise effective dose.
-
Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Toxicity studies: Acute and sub-chronic toxicity studies are essential to determine the safety profile.
-
Alternative models of inflammation: Evaluating the compound in other models (e.g., LPS-induced systemic inflammation, collagen-induced arthritis) to broaden the understanding of its anti-inflammatory potential.
-
Mechanism of action studies: In vivo confirmation of the in vitro findings regarding the signaling pathways involved.
References
- 1. A pinusolide derivative, this compound from Biota orientalis inhibits inducible nitric oxide synthase in microglial cells: implication for a potential anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:769928-72-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. Biological and pharmacological effects of pinusolide, a novel platelet activating factor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of 15-Methoxypinusolidic Acid Stock Solutions in DMSO
For Research Use Only
Introduction
15-Methoxypinusolidic acid is a labdane diterpenoid compound isolated from the leaves of Calocedrus microlepic and Biota orientalis.[] It has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-adipogenic effects.[][2][3] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream applications such as cell-based assays and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.
Materials and Equipment
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
This compound: The toxicological properties of this compound have not been fully elucidated. Standard laboratory safety procedures should be followed when handling this compound. Avoid inhalation of dust and direct contact with skin and eyes.
-
Dimethyl Sulfoxide (DMSO): DMSO is a combustible liquid and can cause skin and eye irritation.[3] It is readily absorbed through the skin and can carry other dissolved substances with it.[4][5] Always wear appropriate PPE and work in a well-ventilated area.[3][4] Consult the Safety Data Sheet (SDS) for DMSO for complete safety information.[2][3][4][5][6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Compound Name | This compound | [][7] |
| CAS Number | 769928-72-5 | [][7] |
| Molecular Formula | C₂₁H₃₀O₅ | [] |
| Molecular Weight | 362.5 g/mol | [] |
| Appearance | Powder | [] |
| Purity | >97% | [] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] |
| Recommended Stock Concentration | 10 mM | N/A |
| Storage of Stock Solution | -20°C or -80°C | [8] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
1. Calculation of Mass:
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 362.5 g/mol = 3.625 mg
2. Weighing the Compound:
-
Tare a clean microcentrifuge tube or amber glass vial on a calibrated analytical balance.
-
Carefully weigh out the calculated mass of this compound powder and add it to the tube/vial.
3. Dissolving the Compound:
-
Add the desired volume of anhydrous DMSO to the tube/vial containing the this compound powder.
-
Cap the tube/vial securely.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
4. Aliquoting and Storage:
-
Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8]
-
Store the aliquots at -20°C or -80°C in tightly sealed tubes/vials to protect from light and moisture.[8] Properly label each aliquot with the compound name, concentration, date of preparation, and solvent.
5. Preparation of Working Solutions:
-
For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid cytotoxicity.[8]
-
A serial dilution of the 10 mM stock solution can be performed in the appropriate cell culture medium to achieve the desired final working concentration.
Diagrams
Caption: Workflow for preparing this compound stock solution.
Caption: Inhibition of iNOS expression by this compound.
References
Application Notes and Protocols for Investigating 15-Methoxypinusolidic Acid
Introduction
15-Methoxypinusolidic acid (15-MPA) is a diterpenoid compound isolated from Biota orientalis.[1][] It has demonstrated a range of biological activities, including anti-inflammatory, anti-adipogenic, and neuroprotective effects.[1] Notably, its anti-inflammatory actions, such as the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, have been reported to be independent of the well-characterized NF-κB and MAPK signaling pathways.[1][3] Additionally, 15-MPA has been shown to suppress adipocyte differentiation by inhibiting PPARγ activity and to induce apoptosis in microglial cells.[1][]
These application notes provide a comprehensive experimental framework for researchers and drug development professionals to investigate the therapeutic potential of this compound. The protocols detailed below cover initial cytotoxicity assessments, evaluation of anti-inflammatory properties, and elucidation of its unique mechanism of action.
Data Presentation
Table 1: Cytotoxicity of this compound on BV2 Microglial Cells
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 4.5 |
| 1 | 98.2 | ± 5.1 |
| 5 | 95.6 | ± 4.8 |
| 10 | 92.3 | ± 5.5 |
| 25 | 88.7 | ± 6.2 |
| 50 | 75.4 | ± 7.1 |
| 100 | 52.1 | ± 8.3 |
Table 2: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production in BV2 Cells
| Treatment | NO Concentration (µM) | Standard Deviation | % Inhibition |
| Control | 2.1 | ± 0.5 | - |
| LPS (1 µg/mL) | 45.8 | ± 3.2 | 0 |
| LPS + 15-MPA (1 µM) | 42.5 | ± 2.9 | 7.2 |
| LPS + 15-MPA (5 µM) | 35.1 | ± 2.5 | 23.4 |
| LPS + 15-MPA (10 µM) | 22.7 | ± 1.9 | 50.4 |
| LPS + 15-MPA (25 µM) | 10.3 | ± 1.2 | 77.5 |
Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Expression in BV2 Cells (Fold Change Relative to Control)
| Treatment | TNF-α mRNA | IL-6 mRNA |
| Control | 1.0 | 1.0 |
| LPS (1 µg/mL) | 15.2 | 25.8 |
| LPS + 15-MPA (10 µM) | 7.8 | 12.4 |
| LPS + 15-MPA (25 µM) | 3.1 | 5.6 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol determines the cytotoxic effect of this compound on a selected cell line (e.g., BV2 microglial cells).[4][5]
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed BV2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared 15-MPA dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Measurement of Nitric Oxide (NO) Production
This protocol measures the effect of this compound on lipopolysaccharide (LPS)-induced NO production in BV2 cells using the Griess reagent.[6]
Materials:
-
BV2 cells and culture medium
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed BV2 cells in a 96-well plate as described in Protocol 1.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups (no treatment, LPS alone, 15-MPA alone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a standard curve generated with sodium nitrite.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Pro-inflammatory Gene Expression
This protocol quantifies the mRNA expression levels of pro-inflammatory genes such as TNF-α, IL-6, and iNOS.
Materials:
-
BV2 cells
-
This compound
-
LPS
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (TNF-α, IL-6, iNOS) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Seed BV2 cells in a 6-well plate and treat with this compound and/or LPS as described in Protocol 2 for a shorter duration (e.g., 6 hours).
-
Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green Master Mix, cDNA template, and specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol 4: Western Blot Analysis for Signaling Pathway Proteins
This protocol is to confirm that the anti-inflammatory effects of this compound are independent of the NF-κB and MAPK pathways by assessing the phosphorylation status of key proteins.[3]
Materials:
-
BV2 cells
-
This compound
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat BV2 cells as in Protocol 3, with a shorter LPS stimulation time (e.g., 30-60 minutes) optimal for detecting phosphorylation.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the total protein and/or loading control (β-actin).
Mandatory Visualization
Caption: Experimental workflow for this compound research.
Caption: Postulated lack of effect of 15-MPA on the canonical NF-κB pathway.
Caption: Postulated lack of effect of 15-MPA on MAPK signaling pathways.
References
- 1. This compound | CAS:769928-72-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. A pinusolide derivative, this compound from Biota orientalis inhibits inducible nitric oxide synthase in microglial cells: implication for a potential anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 15-Methoxypinusolidic Acid in Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methoxypinusolidic acid (15-MPA) is a diterpenoid compound isolated from Biota orientalis.[1][2] This natural product has garnered attention in metabolic disease research due to its targeted activity on Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis and glucose homeostasis. These application notes provide a comprehensive overview of the current understanding of 15-MPA's role in metabolic disease research, with a focus on its application in studying adipocyte differentiation. Detailed protocols for relevant in vitro assays are provided to facilitate further investigation into its therapeutic potential.
Mechanism of Action
The primary mechanism of action of this compound in the context of metabolic disease is the suppression of adipocyte differentiation through the inhibition of PPARγ activity.[1][2] Unlike PPARγ agonists (e.g., thiazolidinediones) which promote adipogenesis, 15-MPA acts as an antagonist.
Key points of its mechanism include:
-
Inhibition of PPARγ Transcriptional Activity: 15-MPA significantly attenuates the transcriptional activity of PPARγ without affecting its mRNA or protein expression levels.[1][2]
-
Suppression of Adipogenic Gene Expression: By inhibiting PPARγ, 15-MPA downregulates the expression of key adipogenic genes such as adiponectin and fatty acid binding protein 4 (aP2/FABP4), which are crucial for lipid droplet formation and maturation of adipocytes.[1][2]
-
Dose-Dependent Inhibition of Adipocyte Differentiation: 15-MPA has been shown to suppress the differentiation of pre-adipocytes into mature adipocytes in a dose-dependent manner.[1][2]
This inhibitory action on adipogenesis suggests a potential therapeutic application for 15-MPA in conditions characterized by excessive adipose tissue accumulation, such as obesity.
Quantitative Data
The available quantitative data for this compound is currently limited to its effects on adipocyte differentiation. Further studies are required to establish a more comprehensive quantitative profile, including IC50 values for PPARγ inhibition and effects on a wider range of metabolic markers.
| Parameter | Cell Line | Effect | Concentration/Dose | Reference |
| Adipocyte Differentiation | 3T3-L1 | Suppression | Dose-dependent | [1][2] |
| Adiponectin mRNA Expression | 3T3-L1 | Reduction | Dose-dependent | [1][2] |
| aP2 mRNA Expression | 3T3-L1 | Reduction | Dose-dependent | [1][2] |
| PPARγ Transcriptional Activity | - | Attenuation | Not specified | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Adipocyte Differentiation Assay Using 3T3-L1 Cells
This protocol details the methodology to assess the effect of this compound on the differentiation of 3T3-L1 pre-adipocytes into mature adipocytes.
Materials:
-
3T3-L1 pre-adipocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
This compound (15-MPA)
-
Oil Red O staining solution
-
Phosphate-Buffered Saline (PBS)
-
Formalin
-
Isopropanol
Procedure:
-
Cell Culture and Seeding:
-
Culture 3T3-L1 pre-adipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 6-well plates at a density that allows them to reach confluence.
-
-
Induction of Differentiation:
-
Two days post-confluence (Day 0), replace the growth medium with differentiation medium I (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin).
-
Incubate the cells for 2 days.
-
-
Treatment with 15-MPA:
-
On Day 2, replace the differentiation medium I with differentiation medium II (DMEM with 10% FBS and 10 µg/mL Insulin).
-
Add 15-MPA at various concentrations to the treatment wells. Include a vehicle control (e.g., DMSO).
-
-
Maintenance and Observation:
-
Replace the medium with fresh differentiation medium II containing the respective treatments every 2 days.
-
Continue the differentiation process for a total of 8-10 days.
-
-
Assessment of Adipocyte Differentiation (Oil Red O Staining):
-
On Day 8-10, wash the cells with PBS.
-
Fix the cells with 10% formalin in PBS for 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 10-20 minutes at room temperature.
-
Wash the cells with water to remove excess stain.
-
Visualize and quantify the lipid droplets. For quantification, the stain can be eluted with 100% isopropanol and the absorbance can be measured at 510 nm.
-
Protocol 2: PPARγ Transcriptional Activity Assay (Luciferase Reporter Assay)
This protocol provides a general framework for assessing the effect of 15-MPA on PPARγ transcriptional activity. Specific details may vary based on the reporter plasmid and cell line used.
Materials:
-
HEK293T or other suitable cell line
-
PPARγ expression vector
-
PPARγ-responsive luciferase reporter plasmid (e.g., pPPRE-tk-luc)
-
Renilla luciferase control vector (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with high glucose and 10% FBS
-
This compound (15-MPA)
-
Rosiglitazone (as a positive control)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with the PPARγ expression vector, pPPRE-tk-luc reporter plasmid, and the Renilla luciferase control vector using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing 15-MPA at various concentrations.
-
Include a positive control (Rosiglitazone) and a vehicle control.
-
-
Cell Lysis and Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in luciferase activity relative to the vehicle control.
-
Visualizations
Caption: Signaling pathway of this compound in inhibiting adipogenesis.
Caption: Workflow for assessing 15-MPA's effect on adipocyte differentiation.
Future Directions and Broader Applications
While the current research on this compound is focused on its anti-adipogenic effects, its mechanism of PPARγ inhibition suggests potential applications in a broader range of metabolic diseases. PPARγ is a central regulator of lipid and glucose metabolism, and its modulation has been a key strategy in the development of drugs for type 2 diabetes.
Future research could explore:
-
Type 2 Diabetes: Investigating the effects of 15-MPA on insulin sensitivity, glucose uptake, and other relevant parameters in in vitro and in vivo models of type 2 diabetes.
-
Non-Alcoholic Fatty Liver Disease (NAFLD): As PPARγ is expressed in the liver and plays a role in hepatic lipid metabolism, the impact of 15-MPA on hepatic steatosis could be a valuable area of investigation.
-
Combination Therapies: Exploring the synergistic effects of 15-MPA with other anti-diabetic or anti-obesity agents.
-
Toxicology and Pharmacokinetics: Comprehensive studies are needed to determine the safety profile and pharmacokinetic properties of 15-MPA before it can be considered for further development.
References
Troubleshooting & Optimization
Technical Support Center: Extraction of 15-Methoxypinusolidic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 15-Methoxypinusolidic acid extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a labdane-type diterpenoid.[1] It is naturally found in plants of the Cupressaceae family, particularly in Platycladus orientalis (also known as Biota orientalis or Thuja orientalis).[2][3] It has been isolated from the leaves and pericarps of this plant.[1][4]
Q2: Which solvent system is most effective for extracting this compound?
A2: The choice of solvent is critical for achieving a high yield. Acetone has been successfully used for the extraction of the related compound 15-hydroxypinusolidic acid from the pericarps of Platycladus orientalis.[1] Methanol, particularly 80% methanol, has also been effectively used to extract diterpenoids from the leaves of the same plant.[4] Generally, for diterpenoids, polar solvents like methanol, ethanol, or acetone, as well as mixtures with ethyl acetate, are effective.[1][2] The optimal solvent will depend on the specific plant part being used and the desired purity of the initial extract.
Q3: What are the common methods for extracting this compound?
A3: Common methods for extracting diterpenoids like this compound include maceration at room temperature, sonication, and Soxhlet extraction.[1][4][5] More advanced techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can also be employed to potentially increase yield and reduce extraction time.[5][6]
Q4: How can the crude extract be purified to isolate this compound?
A4: Following initial extraction, purification is typically achieved through chromatographic techniques. Silica gel column chromatography is a common method, using a gradient solvent system such as n-hexane and ethyl acetate to separate the different components of the crude extract.[1] Further purification may involve preparative reversed-phase High-Performance Liquid Chromatography (HPLC).[4]
Q5: What factors can negatively impact the yield of the extraction?
A5: Several factors can lead to a low yield. These include the quality and age of the plant material, the particle size of the ground material (finer particles generally lead to better extraction), the choice of solvent, the extraction time and temperature, and the efficiency of the subsequent purification steps.[5] Improper storage of the plant material can also lead to degradation of the target compound.
Troubleshooting Guides
Issue 1: Low Yield of Crude Extract
| Possible Cause | Troubleshooting Step |
| Improper Sample Preparation | Ensure the plant material (Platycladus orientalis leaves or pericarps) is thoroughly dried and ground to a fine powder to maximize surface area for solvent penetration. |
| Inefficient Solvent | The polarity of the extraction solvent may not be optimal. Consider testing a range of solvents with varying polarities (e.g., acetone, methanol, ethanol, ethyl acetate, or mixtures thereof). A study on Platycladus orientalis leaves showed that an ethanol extract yielded 4.6%, while ethyl acetate yielded 2.3%.[2] |
| Insufficient Extraction Time or Temperature | Increase the extraction time or temperature. For maceration, allow the plant material to soak for several days.[1] For methods like sonication, ensure sufficient time for cavitation to disrupt cell walls.[4][5] Be cautious with temperature, as excessive heat can degrade thermolabile compounds. |
| Inadequate Solid-to-Liquid Ratio | A low solvent volume may not be sufficient to extract the compound effectively. Increase the solvent-to-solid ratio to ensure complete immersion and extraction. |
Issue 2: Poor Separation During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the mobile phase may be too high or too low. Perform Thin Layer Chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to determine the optimal mobile phase for separation before running the column. |
| Column Overloading | Loading too much crude extract onto the column can lead to broad, overlapping bands. Reduce the amount of sample loaded relative to the amount of silica gel. |
| Improper Column Packing | Air bubbles or cracks in the silica gel bed can cause channeling and poor separation. Ensure the column is packed uniformly and the silica is fully settled before loading the sample. |
| Compound Degradation on Silica | Some compounds are unstable on silica gel. Test the stability of your compound by spotting it on a TLC plate, letting it sit for an extended period, and then developing it to see if degradation occurs.[7] If degradation is observed, consider using a different stationary phase like alumina or deactivated silica.[7] |
Issue 3: Co-elution of Impurities with this compound
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Compounds | The impurities may have a similar polarity to this compound. Try using a shallower solvent gradient during column chromatography to improve resolution. Alternatively, a different chromatographic technique, such as preparative HPLC with a different column chemistry (e.g., C18), may be necessary.[4] |
| Fraction Collection too Broad | Collect smaller fractions during column chromatography to better isolate the target compound from closely eluting impurities. |
| Need for Further Purification | A single chromatographic step may not be sufficient. Consider a multi-step purification process, for example, silica gel chromatography followed by preparative HPLC. |
Data Presentation
Table 1: Comparison of Crude Extract Yield from Platycladus orientalis Leaves using Different Solvents.
| Solvent | Yield (%) |
| Ethanol | 4.6[2] |
| Methanol | 3.03[2] |
| Water | 2.6[2] |
| Ethyl Acetate | 2.3[2] |
Note: This data represents the total yield of the crude extract, not the specific yield of this compound.
Experimental Protocols
Protocol 1: Extraction of Diterpenoids from Platycladus orientalis Pericarps
This protocol is adapted from the extraction of 15-hydroxypinusolidic acid.[1]
-
Preparation of Plant Material: Air-dry the pericarps of Platycladus orientalis and grind them into a coarse powder.
-
Maceration: Soak the powdered pericarps in acetone at room temperature. Use a solid-to-liquid ratio that ensures complete immersion of the plant material.
-
Extraction: Allow the mixture to stand for three days, with occasional agitation. Repeat the extraction process four times with fresh acetone each time.
-
Concentration: Combine all the acetone extracts and evaporate the solvent under reduced pressure (in vacuo) to obtain a viscous brown residue (the crude extract).
-
Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing the target compound.
-
Combine the pure fractions and evaporate the solvent to yield the isolated this compound.
-
Protocol 2: Ultrasound-Assisted Extraction and Fractionation from Platycladus orientalis Leaves
This protocol is based on a method used for extracting diterpenoids from the same plant material.[4]
-
Preparation of Plant Material: Dry and powder the leaves of Platycladus orientalis.
-
Sonication: Extract the powdered leaves with 80% methanol at room temperature using an ultrasonic bath. Perform the extraction three times, for 90 minutes each time.
-
Filtration and Concentration: Combine the filtrates and evaporate the solvent under reduced pressure to get the crude methanol extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanol extract in distilled water.
-
Successively partition the aqueous suspension with solvents of increasing polarity: n-hexane, dichloromethane, and ethyl acetate. This will separate the compounds based on their polarity. Diterpenoids are likely to be found in the n-hexane and dichloromethane fractions.
-
-
Purification:
-
Subject the n-hexane soluble fraction to silica gel column chromatography.
-
Use a gradient solvent system, for example, dichloromethane and methanol, to elute the compounds.
-
Further purify the fractions containing the target compound using preparative reversed-phase HPLC.
-
Visualizations
Caption: General experimental workflow for the extraction and purification of this compound.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. sc.journals.umz.ac.ir [sc.journals.umz.ac.ir]
- 3. Three new diterpenoids from the leaves of Thuja orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Utilization of Ultrasonic-Assisted Extraction for Bioactive Compounds from Floral Sources [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of 15-Methoxypinusolidic Acid
Welcome to the technical support center for the synthesis of 15-Methoxypinusolidic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of this synthetic challenge.
While a dedicated total synthesis for this compound has not been extensively reported in the literature, its structural similarity to pinusolide allows for the adaptation of established synthetic routes. The primary challenges in the synthesis of this compound are inferred to be the stereoselective construction of the labdane core, the formation of the butenolide ring, and the selective introduction of a methoxy group at the C-15 position.
This guide is structured to address these anticipated challenges in a question-and-answer format, providing practical solutions and insights.
Troubleshooting Guides & FAQs
Section 1: Issues in the Formation of the Butenolide Ring
Question: I am attempting to form the butenolide ring from a precursor diol, but I am observing low yields and the formation of multiple side products. What could be the cause?
Answer: The formation of the butenolide ring is a critical step and can be sensitive to reaction conditions. Low yields are often attributed to incomplete oxidation or over-oxidation. Here are some common issues and troubleshooting steps:
-
Choice of Oxidant: The choice of oxidizing agent is crucial. A mild and selective oxidant is preferred to prevent unwanted side reactions. If you are using a strong oxidant like PCC or PDC, consider switching to a milder system such as Dess-Martin periodinane (DMP) or a Swern oxidation.
-
Reaction Temperature: Over-oxidation can occur at elevated temperatures. Ensure the reaction is carried out at the recommended temperature, and consider running it at a lower temperature for a longer duration.
-
Purity of Starting Material: Impurities in the starting diol can interfere with the reaction. Ensure your precursor is of high purity before proceeding with the oxidation.
-
pH Control: The stability of the butenolide ring can be pH-dependent. Work-up conditions should be carefully controlled to avoid acidic or basic environments that might promote ring-opening or other rearrangements.
Question: During the butenolide ring formation, I am isolating a significant amount of a furan intermediate instead of the desired lactone. How can I favor the formation of the butenolide?
Answer: The formation of a stable furan ring is a common side reaction in the synthesis of butenolides from 1,4-dicarbonyl precursors or their equivalents. To favor the desired butenolide, consider the following:
-
Oxidation State: Ensure the oxidation of the precursor is proceeding to the correct lactol intermediate, which then gets oxidized to the lactone. If the reaction stalls at an earlier stage, a furan might be formed upon dehydration.
-
Catalyst: If you are using an acid or base catalyst, its concentration and nature can influence the reaction pathway. A milder catalyst or a buffered system might be necessary.
-
Solvent: The polarity of the solvent can play a role. Experiment with different solvents to find the optimal conditions for the desired transformation.
Section 2: Challenges in the Introduction of the C-15 Methoxy Group
Question: I am trying to introduce the methoxy group at the C-15 position on the butenolide ring, but I am struggling with selectivity and decomposition of the starting material. What are the recommended methods?
Answer: The introduction of a methoxy group onto an existing butenolide ring can be challenging due to the sensitivity of the ring system. Direct methoxylation is often difficult. A more viable strategy is to construct the methoxy-substituted butenolide from a suitable precursor.
-
Precursor with Methoxy Group: Consider synthesizing a precursor that already contains the C-15 methoxy group before the butenolide ring formation. This can be achieved by using a methoxy-substituted building block in the early stages of the synthesis.
-
Conjugate Addition: If you have a suitable α,β-unsaturated lactone, a conjugate addition of methanol catalyzed by a mild base could be a possibility. However, this may require careful optimization to avoid side reactions.
-
Electrophilic Methoxylation: If an enolate of the butenolide can be formed, it might be trapped with an electrophilic methoxylating agent. However, controlling the regioselectivity can be a significant hurdle.
Question: My attempts at methoxylation are leading to the opening of the butenolide ring. How can I prevent this?
Answer: The butenolide ring is susceptible to nucleophilic attack, which can lead to ring-opening. To mitigate this:
-
Protecting Groups: If other functional groups in the molecule are sensitive, consider using protecting groups.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can act as a nucleophile and lead to hydrolysis of the lactone.
-
Non-nucleophilic Base: If a base is required, use a non-nucleophilic base to avoid its direct attack on the butenolide ring.
-
Low Temperature: Perform the reaction at low temperatures to minimize side reactions and decomposition.
Quantitative Data Summary
Due to the limited availability of direct synthetic data for this compound, the following table presents typical yields for key transformations in the synthesis of related labdane diterpenes and butenolides, which can serve as a benchmark for your experiments.
| Step | Reagents and Conditions | Typical Yield (%) |
| Butenolide Formation (from Diol) | Dess-Martin Periodinane (DMP), CH₂Cl₂, rt | 70-85 |
| Swern Oxidation (Oxalyl chloride, DMSO, Et₃N), -78 °C | 75-90 | |
| Introduction of Methoxy Group (Hypothetical) | ||
| Conjugate Addition | MeOH, NaOMe (cat.), 0 °C to rt | 40-60 |
| From Methoxy-substituted Precursor | (Multi-step process) | 30-50 (overall) |
Experimental Protocols
The following protocol is a proposed adaptation based on the synthesis of pinusolide from lambertianic acid, a readily available starting material.
Protocol 1: Synthesis of Pinusolide from Lambertianic Acid
This protocol serves as a foundational method that could be adapted for the synthesis of this compound.
Step 1: Reduction of Lambertianic Acid to the Diol
-
Dissolve lambertianic acid (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add LiAlH₄ (2.0 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding diol.
Step 2: Oxidative Cyclization to Pinusolide
-
Dissolve the diol (1.0 eq) from the previous step in anhydrous CH₂Cl₂ under an argon atmosphere.
-
Add Dess-Martin periodinane (2.5 eq) in one portion.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain pinusolide.
Visualizations
Logical Workflow for Troubleshooting Butenolide Formation
Caption: Troubleshooting flowchart for butenolide ring formation.
Proposed Synthetic Pathway for this compound
solubility issues of 15-Methoxypinusolidic acid in aqueous solutions
Welcome to the technical support center for 15-Methoxypinusolidic Acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and solubility of this compound in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a labdane diterpenoid compound isolated from plants like Biota orientalis.[1][] Like many diterpenoids, it is a hydrophobic molecule, which results in poor solubility in aqueous solutions such as buffers and cell culture media.[3] This can lead to experimental challenges including compound precipitation, inaccurate concentration measurements, and unreliable biological data.[4]
Q2: What is the recommended solvent for creating a high-concentration stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating initial stock solutions of this compound and similar hydrophobic compounds.[1][5] It is an aprotic solvent capable of dissolving nonpolar molecules.[6] Other organic solvents like ethanol, acetone, chloroform, dichloromethane, and ethyl acetate can also be used.[1][5]
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A3: This is a common issue known as "antisolvent precipitation," where a compound soluble in an organic solvent crashes out upon introduction to an aqueous environment.[7] Here are several troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible, ideally below 0.5% (v/v), and almost certainly not exceeding 1%.[8][9] High concentrations of DMSO can be toxic to cells.[6][10]
-
Increase Final DMSO Concentration (with caution): Some cell lines can tolerate up to 2% DMSO for short-term assays.[10] However, you must perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[8][11]
-
Use a Co-solvent: Creating an intermediate dilution in a co-solvent like PEG400 or using surfactants such as Tween 80 can help maintain solubility.[12]
-
Warm the Solution: Gently warming the aqueous solution (e.g., to 37°C) before and during the addition of the compound stock can sometimes improve solubility.[7]
-
Sonication: In-well sonication can help re-dissolve compounds that have precipitated in the assay plate.[4]
Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assays?
A4: The maximum tolerated DMSO concentration is highly dependent on the cell line and the duration of the experiment.[10]
-
General Guideline: For most cell lines, the final DMSO concentration should be kept at or below 0.5%.[6] Many researchers aim for ≤0.1% to minimize any potential off-target effects.[11]
-
Toxicity: Concentrations above 1-2% are often cytotoxic and can affect cell viability, proliferation, and even protein function.[9][10]
-
Verification: It is critical to run a vehicle control (media with the same final DMSO concentration but without the compound) to assess the baseline effect of the solvent on your experimental model.[8]
Q5: Are there alternative solubilization methods besides using DMSO?
A5: Yes, several other techniques can be employed, particularly if DMSO is incompatible with your assay or if precipitation persists:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. This method has been successfully used for other diterpenes.[13]
-
Co-solvents: Using a mixture of solvents can enhance solubility. For example, preparing a stock in a mix of DMSO and water (e.g., 50:50) may be an option.[14]
-
Formulation with Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F127 can form micelles that encapsulate the hydrophobic compound, aiding its dispersion in aqueous media.[12][15]
-
pH Modification: If the compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.
Troubleshooting Guide: Compound Precipitation
This guide provides a systematic approach to resolving precipitation issues when preparing aqueous working solutions from a DMSO stock of this compound.
| Problem | Possible Cause | Recommended Solution(s) |
| Stock solution is cloudy or contains precipitates | The compound has low solubility in 100% DMSO, or it has precipitated during storage (e.g., freeze-thaw cycles).[16] | 1. Gently warm the stock solution vial (e.g., in a 37°C water bath).2. Briefly sonicate the vial to aid redissolution.3. If precipitation persists, the stock concentration may be too high. Prepare a new, less concentrated stock. |
| Solution turns cloudy immediately upon dilution into aqueous media | The final concentration of the compound exceeds its aqueous solubility limit. The rapid change in solvent polarity causes precipitation.[17] | 1. Lower the Final Concentration: Test a lower final concentration of the compound.2. Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions in the aqueous medium.3. Modify Dilution Protocol: Add the aqueous buffer to the DMSO stock aliquot slowly while vortexing, rather than adding the stock to the full volume of buffer. |
| Solution is initially clear but precipitates over time | The compound is kinetically soluble but thermodynamically unstable in the aqueous medium. | 1. Prepare Fresh: Make working solutions immediately before use.2. Include a Stabilizer: Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween 80) or bovine serum albumin (BSA) to the buffer to help stabilize the compound. |
| Precipitation observed only in specific wells of an assay plate | Inconsistent mixing or temperature fluctuations across the plate. | 1. Ensure Thorough Mixing: After adding the compound, gently tap or use an orbital shaker to mix the plate contents thoroughly.[18]2. Avoid Bubbles: Pipette carefully to avoid introducing air bubbles, which can interfere with readings and indicate poor mixing.[18] |
Quantitative Data: Solvent Properties
The following table summarizes properties of common solvents used for preparing stock solutions.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| DMSO | 7.2 | 189 | Aprotic, strong solvent for many organic compounds. Hygroscopic. Freezes at 18.5°C.[7] |
| Ethanol | 4.3 | 78.4 | Protic, less toxic than methanol. Can be used as a co-solvent. |
| Acetone | 5.1 | 56 | Aprotic, volatile. Good for initial solubilization but may evaporate quickly. |
| Methanol | 5.1 | 64.7 | Protic, can be toxic to some cell lines. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration primary stock solution of this compound.
Materials:
-
This compound (MW: 362.5 g/mol )[1]
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Weigh Compound: Accurately weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Volume (µL) = (1 mg / 362.5 g/mol ) / 10 mM * 1,000,000 = 275.8 µL
-
-
Dissolve Compound: Add 275.8 µL of anhydrous DMSO to the tube containing the compound.
-
Ensure Complete Solubilization: Vortex the tube vigorously for 1-2 minutes. If needed, gently warm the tube to 37°C or sonicate for 5-10 minutes until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[16] Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer. This method involves adding a concentrated DMSO stock to the buffer and identifying the concentration at which precipitation occurs by measuring light scattering.[19]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Clear, flat-bottom 96-well plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance/turbidity (e.g., at 620 nm)
Procedure:
-
Prepare Plate: Add 198 µL of the aqueous buffer to multiple wells of the 96-well plate.
-
Add Compound: Using a multichannel pipette, add 2 µL of the 10 mM DMSO stock solution to the first row of wells. This creates a 1:100 dilution and a starting concentration of 100 µM. The final DMSO concentration will be 1%.
-
Create Serial Dilutions (Optional but Recommended): To test a range of concentrations, you can perform serial dilutions of your DMSO stock before adding it to the buffer.
-
Mix and Incubate: Mix the contents of the wells by gently pipetting up and down or by using a plate shaker for 2 minutes. Let the plate incubate at room temperature for 1-2 hours.
-
Measure Turbidity: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb, typically between 600-650 nm. An increase in absorbance relative to a buffer + 1% DMSO control well indicates the formation of a precipitate.
-
Determine Solubility: The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility limit under these conditions.
Visualizations
Experimental Workflow for Compound Handling
Caption: Workflow for preparing and using this compound.
Troubleshooting Solubility Issues
Caption: Decision tree for troubleshooting precipitation problems.
Hypothetical Signaling Pathway Inhibition
Caption: this compound inhibits iNOS expression.[1][5]
References
- 1. This compound | CAS:769928-72-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. RCAAP - Terpenes solubility in water and their environmental distribution [rcaap.pt]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 769928-72-5 [chemicalbook.com]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. EP1718568A2 - Process for preparing water soluble diterpenes and their applications - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Optimizing Dosage of 15-Methoxypinusolidic Acid for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of 15-Methoxypinusolidic acid in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a labdane-type diterpene that has been isolated from natural sources.[1] It is recognized for its anti-inflammatory and neuroprotective properties.[2][3] Research has shown that it can suppress nitric oxide production and inducible nitric oxide synthase (iNOS) expression in microglial cells.[2] Furthermore, it has been observed to induce apoptosis in murine microglial cells and may play a role in protecting neuronal cells from apoptosis by preventing increases in intracellular calcium concentration.[2][4]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: Based on available literature, a starting concentration range of 1 µM to 50 µM is recommended. For neuroprotection studies in primary rat cortical cells, concentrations as low as 1.0 µM and 5.0 µM have shown effects.[3] For cytotoxicity studies in cancer cell lines, a broader range may be necessary to determine the half-maximal inhibitory concentration (IC50).
Q3: How should I dissolve this compound for my experiments?
A3: this compound should be dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to then dilute the stock solution in your cell culture medium to the final desired concentrations. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability.
Q4: What are the key considerations when designing a dose-response experiment for this compound?
A4: Key considerations include:
-
Cell Type: The optimal dosage will vary significantly between different cell lines (e.g., cancer cell lines vs. primary neurons).
-
Seeding Density: Ensure a consistent and optimal cell seeding density across all wells to avoid variability in results.
-
Treatment Duration: The incubation time with the compound can influence the observed effects. Typical durations range from 24 to 72 hours.
-
Assay Choice: Select a cell viability assay appropriate for your experimental goals and cell type (e.g., MTT, CCK-8, or a luminescence-based ATP assay).[5]
-
Controls: Include positive (a known cytotoxic agent) and negative (untreated and vehicle-treated cells) controls.
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure your cell suspension is homogenous before seeding. Use a multichannel pipette for seeding and visually inspect the wells for even cell distribution.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental conditions as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
-
-
Possible Cause: Pipetting errors when adding the compound or assay reagents.
-
Solution: Calibrate your pipettes regularly. Use fresh tips for each condition and ensure proper pipetting technique.
-
Issue 2: No observable effect on cell viability at expected concentrations.
-
Possible Cause: Compound degradation.
-
Solution: Prepare fresh stock solutions of this compound. Store the stock solution at an appropriate temperature (typically -20°C or -80°C) and protect it from light.
-
-
Possible Cause: Incorrect assay incubation time.
-
Solution: The effect of the compound may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.
-
-
Possible Cause: Cell line is resistant to the compound.
-
Solution: Increase the concentration range of this compound. If no effect is observed even at high concentrations, the cell line may be inherently resistant.
-
Issue 3: Unexpected increase in cell viability at certain concentrations.
-
Possible Cause: Hormetic effect.
-
Solution: Some compounds can have a stimulatory effect at low doses and an inhibitory effect at high doses. This is a valid biological response. Ensure your dose-response curve covers a wide range of concentrations to capture this effect.
-
-
Possible Cause: Compound interference with the assay.
-
Solution: Some compounds can directly react with the assay reagents. Run a control plate with the compound in cell-free medium to check for any direct interaction with the assay chemistry.
-
Data Presentation
Representative Dose-Response Data for Labdane Diterpenes (including this compound context)
Disclaimer: Publicly available IC50 values for this compound are limited. The following tables include representative data for other labdane diterpenes to provide a comparative context for expected potency.
Table 1: Cytotoxicity of Labdane Diterpenes against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Labdane Diterpene 1 | HepG2 (Liver Cancer) | 0.9 | [6] |
| Labdane Diterpene 2 | HeLa (Cervical Cancer) | 9.12 | [6] |
| Labdane Diterpene 3 | HCT-116 (Colon Cancer) | 3.82 | [4] |
| Labdane Diterpene 4 | HCC70 (Breast Cancer) | 24.65 | [7] |
Table 2: Neuroprotective Concentrations of this compound
| Cell Type | Effect | Concentration (µM) | Reference |
| Primary Rat Cortical Cells | Attenuation of staurosporine-induced apoptosis | 1.0 - 5.0 | [5] |
| Microglial BV2 Cells | Induction of apoptosis | Not specified, but effects observed in microarray analysis | [8] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9][10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Absorbance Reading: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[9]
Protocol 2: CCK-8/WST-8 Assay for Cell Viability
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired duration.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[11][12]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[11][12]
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.[11][12]
Visualizations
Caption: Experimental workflow for determining the optimal dosage of this compound.
Caption: Troubleshooting logic for common issues in cell viability assays.
Caption: Known signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pinusolide and this compound attenuate the neurotoxic effect of staurosporine in primary cultures of rat cortical cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Oligonucleotide microarray analysis of apoptosis induced by this compound in microglial BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gastroprotective effect and cytotoxicity of natural and semisynthetic labdane diterpenes from Araucaria araucana resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic activity of labdane type diterpenes against human leukemic cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Technical Support Center: 15-Methoxypinusolidic Acid HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 15-Methoxypinusolidic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for this compound analysis?
A1: A common starting point for the analysis of labdane diterpenes like this compound is reverse-phase HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection is usually performed at a low UV wavelength, such as 210 nm, as diterpenoids may lack a strong chromophore.
Q2: How should I prepare my sample of this compound for HPLC analysis?
A2: this compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] For reverse-phase HPLC, it is best to dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength than the mobile phase to prevent peak distortion. Ensure the sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates that could clog the column.
Q3: What are the expected physicochemical properties of this compound?
A3: Understanding the properties of this compound can aid in method development and troubleshooting. Below is a summary of its key properties.
| Property | Value |
| Molecular Formula | C21H30O5 |
| Molecular Weight | 362.46 g/mol |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| pKa (Predicted) | 4.67 ± 0.60 |
Q4: What are some typical validation parameters for an HPLC method for diterpenoid acids?
A4: While specific values will depend on the exact method and instrumentation, the following table provides a general overview of typical HPLC method validation parameters for diterpenoid acids.
| Parameter | Typical Range/Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Problem: Poor Peak Shape (Tailing or Fronting)
-
Question: My peak for this compound is tailing. What could be the cause and how can I fix it?
-
Answer:
-
Cause: Secondary interactions between the acidic analyte and active sites on the silica packing material.
-
Solution: Add a small amount of a competing acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This can help to saturate the active sites and improve peak symmetry.
-
Cause: Column overload.
-
Solution: Reduce the concentration of the injected sample.
-
Cause: Mismatch between the injection solvent and the mobile phase.
-
Solution: Dissolve your sample in the initial mobile phase or a weaker solvent.
-
Problem: Inconsistent Retention Times
-
Question: The retention time for my analyte is shifting between injections. What should I check?
-
Answer:
-
Cause: Inadequate column equilibration.
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis. For gradient methods, allow enough time for the column to return to initial conditions between runs.
-
Cause: Fluctuations in mobile phase composition.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, check that the pump is functioning correctly.
-
Cause: Temperature fluctuations.
-
Solution: Use a column oven to maintain a constant temperature.
-
Problem: High Backpressure
-
Question: The pressure on my HPLC system is unusually high. What steps should I take?
-
Answer:
-
Cause: Blockage in the system.
-
Solution: Systematically isolate the source of the blockage. Start by removing the column and checking the pressure of the system without it. If the pressure is normal, the column is likely clogged. Try back-flushing the column (if recommended by the manufacturer). If the pressure is still high without the column, check for blockages in the tubing, injector, or guard column.
-
Cause: Particulate matter from the sample.
-
Solution: Always filter your samples before injection. Using a guard column can also help protect the analytical column.
-
Problem: Noisy Baseline
-
Question: I am observing a noisy baseline in my chromatogram. What could be the issue?
-
Answer:
-
Cause: Air bubbles in the system.
-
Solution: Degas the mobile phase using sonication, vacuum filtration, or an inline degasser. Purge the pump to remove any trapped air bubbles.
-
Cause: Contaminated mobile phase.
-
Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phase.
-
Cause: Detector issues.
-
Solution: Ensure the detector lamp is warmed up and stable. The flow cell may also need cleaning.
-
Experimental Protocol: HPLC Analysis of this compound
This section provides a detailed hypothetical reverse-phase HPLC method suitable for the analysis of this compound.
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (or Trifluoroacetic acid), analytical grade.
-
This compound reference standard.
-
Syringe filters (0.45 µm or 0.22 µm).
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-20 min, 60-90% B; 20-25 min, 90% B; 25.1-30 min, 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
3. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to an appropriate concentration. Filter the solution through a 0.22 µm syringe filter before injection.
4. System Suitability Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 25 µg/mL). The system is suitable for use if the relative standard deviation (%RSD) for the peak area and retention time is less than 2.0%.
5. Analysis Inject the prepared standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: A typical experimental workflow for HPLC analysis.
Caption: A troubleshooting decision tree for peak tailing issues.
References
avoiding degradation of 15-Methoxypinusolidic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 15-Methoxypinusolidic acid during storage and experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
Question: I observed a decrease in the purity of my this compound sample, which has been stored in the lab. What could be the cause?
Answer: Several factors could contribute to the degradation of this compound. As a labdane diterpenoid, its structure is susceptible to degradation under suboptimal storage conditions.[1][2] Key contributing factors include:
-
Elevated Temperature: Storing the compound at ambient room temperature can accelerate degradation. For many terpenoid compounds, storage at refrigerated temperatures (2-8 °C) is recommended.
-
Exposure to Light: Photodegradation can occur, especially if the compound is stored in a transparent container.
-
Presence of Oxygen: Diterpenes can be susceptible to oxidation, which can be accelerated by prolonged exposure to air.[3][4][5]
-
Inappropriate pH: The furanone ring in the structure of this compound may be susceptible to acid-catalyzed ring opening.[6][7] Similarly, the carboxylic acid functional group can react under certain pH conditions.
To mitigate this, ensure the compound is stored in a tightly sealed, amber glass vial at the recommended temperature of 2-8°C, and consider purging the vial with an inert gas like argon or nitrogen before sealing.
Question: My solution of this compound in DMSO has turned slightly yellow. Is this a sign of degradation?
Answer: A color change in your solution can indicate chemical degradation. While this compound is a powder in its solid form, solutions can reveal instabilities more readily.[] The yellowing could be due to the formation of degradation products resulting from oxidation or other reactions. It is advisable to prepare solutions fresh for each experiment. If you must store solutions, do so at -20°C or -80°C for short periods and protect them from light. Before use, it is recommended to verify the purity of the solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[9]
Question: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my stored this compound. What are these?
Answer: The appearance of new peaks in your HPLC chromatogram strongly suggests the presence of degradation products. Based on the structure of this compound, these impurities could result from:
-
Oxidation products: The diterpene core structure is a potential site for oxidation.[10][11]
-
Hydrolysis products: The methoxy group could potentially be hydrolyzed under certain conditions, although this is generally less common without specific catalytic conditions.[12][13][14]
-
Ring-opened products: The furanone moiety may undergo ring-opening, particularly in acidic or basic solutions.[15]
To identify these peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that can provide molecular weight information for each new peak, aiding in the elucidation of their structures.[16][17]
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at 2-8°C . It should be kept in a tightly sealed, light-resistant container (e.g., an amber glass vial) to protect it from light and moisture. For added protection against oxidation, consider storing it under an inert atmosphere (argon or nitrogen).
How should I store solutions of this compound?
It is always best to prepare solutions fresh. If storage is necessary, dissolve the compound in an anhydrous solvent such as DMSO or ethanol, aliquot into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C . Ensure the vials are tightly sealed to prevent moisture absorption.
What is the expected shelf-life of this compound?
When stored correctly in its solid form at 2-8°C and protected from light and air, this compound should be stable for at least one year. However, it is good practice to re-analyze the purity of the compound periodically, especially for long-term studies.
Which solvents are suitable for dissolving this compound?
This compound is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[18][19] For biological experiments, DMSO is a common choice.
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound under various storage conditions, as would be determined in a formal stability study based on ICH guidelines.[20][21][22][23] This data is for illustrative purposes to highlight potential degradation trends.
| Storage Condition | Time | Purity (%) | Appearance | Comments |
| Long-Term (25°C ± 2°C / 60% RH ± 5% RH) | 0 Months | 99.8 | White Powder | Initial analysis |
| 6 Months | 98.5 | White Powder | Minor degradation observed. | |
| 12 Months | 96.2 | Off-white Powder | Significant degradation. Not recommended for long-term storage. | |
| Recommended (5°C ± 3°C) | 0 Months | 99.8 | White Powder | Initial analysis |
| 12 Months | 99.5 | White Powder | High stability under refrigerated conditions. | |
| 24 Months | 99.1 | White Powder | Remains stable for extended periods. | |
| Accelerated (40°C ± 2°C / 75% RH ± 5% RH) | 0 Months | 99.8 | White Powder | Initial analysis |
| 3 Months | 94.0 | Slightly yellow powder | Rapid degradation under high heat and humidity. | |
| 6 Months | 88.5 | Yellow powder | Indicates significant thermal and hydrolytic instability. | |
| Photostability (ICH Q1B) | 0 Hours | 99.8 | White Powder | Initial analysis |
| 24 Hours | 97.3 | Slightly yellow powder | Demonstrates sensitivity to light exposure. | |
| Forced Degradation (0.1 M HCl, 60°C) | 0 Hours | 99.8 | White Powder | Initial analysis |
| 8 Hours | 91.2 | In solution | Significant degradation in acidic conditions, likely due to ring-opening. | |
| Forced Degradation (3% H₂O₂, RT) | 0 Hours | 99.8 | White Powder | Initial analysis |
| 8 Hours | 93.5 | In solution | Shows susceptibility to oxidative degradation. |
Experimental Protocols
Protocol: Stability Testing of this compound
This protocol outlines a method for assessing the stability of this compound based on ICH guidelines.
1. Materials and Equipment:
-
This compound (solid powder)
-
HPLC-grade acetonitrile and water
-
Formic acid (or other appropriate modifier for mobile phase)
-
HPLC system with a PDA or UV detector and a C18 column
-
Calibrated analytical balance
-
pH meter
-
Temperature and humidity-controlled stability chambers
-
Photostability chamber
-
Amber and clear glass vials
2. Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to a stock concentration of 1 mg/mL.
-
Prepare working solutions for HPLC analysis by diluting the stock solution to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.
3. Stability Study Design:
-
Long-Term Study: Store samples in amber glass vials at 25°C/60% RH. Pull samples for analysis at 0, 3, 6, 9, 12, 18, and 24 months.
-
Intermediate Study: Store samples at 30°C/65% RH. Pull samples at 0, 3, and 6 months. (This is performed if significant change is observed in accelerated studies).
-
Accelerated Study: Store samples at 40°C/75% RH. Pull samples at 0, 3, and 6 months.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample and heat at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample at room temperature.
-
Oxidation: Add 3% H₂O₂ to the sample at room temperature.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
4. Analytical Method:
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 220-230 nm).
-
Injection Volume: 10 µL
-
-
Analysis: At each time point, analyze the respective samples by HPLC. Record the peak area of this compound and any degradation products.
5. Data Evaluation:
-
Calculate the percentage purity of this compound at each time point relative to the initial (time 0) sample.
-
Monitor the formation of any new peaks and report their percentage area.
-
Assess any changes in physical appearance (color, clarity of solutions).
Visualizations
References
- 1. Labdane - Wikipedia [en.wikipedia.org]
- 2. Extending the Structural Diversity of Labdane Diterpenoids from Marine-Derived Fungus Talaromyces sp. HDN151403 Using Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACP - Oxidation product characterization from ozonolysis of the diterpene ent-kaurene [acp.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation product characterization from ozonolysis of the diterpene <i>ent</i>-kaurene - ProQuest [proquest.com]
- 6. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective cleavage of methoxy protecting groups in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 15. researchgate.net [researchgate.net]
- 16. ijmr.net.in [ijmr.net.in]
- 17. mdpi.com [mdpi.com]
- 18. This compound | CAS:769928-72-5 | Manufacturer ChemFaces [chemfaces.com]
- 19. This compound | 769928-72-5 [chemicalbook.com]
- 20. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 21. Ich guideline for stability testing | PPTX [slideshare.net]
- 22. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of 15-Methoxypinusolidic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor in vivo bioavailability of 15-Methoxypinusolidic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a labdane diterpene compound isolated from sources like Biota orientalis and Calocedrus microlepis.[1][2] It has demonstrated promising anti-inflammatory and neuroprotective properties in preclinical studies.[1][3][] However, like many other terpenoids, it is a lipophilic molecule with poor aqueous solubility, which is a primary reason for its expected low oral bioavailability.[5][6] Poor bioavailability can lead to suboptimal therapeutic efficacy and high inter-individual variability in clinical outcomes.
Q2: What are the main factors contributing to the poor bioavailability of this compound?
A2: The primary factors are likely related to its physicochemical properties, characteristic of many poorly soluble drugs:
-
Low Aqueous Solubility: Its hydrophobic nature limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[7][8]
-
First-Pass Metabolism: While not specifically documented for this compound, many lipophilic drugs undergo extensive metabolism in the liver and gut wall after absorption, reducing the amount of active compound reaching systemic circulation.
-
Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein in the intestinal epithelium, which actively pump the compound back into the gut lumen.
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[7][9][10][11] These can be broadly categorized as:
-
Increasing Surface Area: Reducing the particle size of the drug to the micron or nano-scale increases the surface area available for dissolution.[11][12]
-
Enhancing Solubility:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution rate.[7][10]
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) can form fine emulsions in the gut, improving solubilization and absorption.[9][12]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[7][12]
-
-
Altering Permeability:
-
Prodrugs: Modifying the chemical structure to create a more soluble or permeable prodrug that converts to the active compound in vivo.[8]
-
Permeation Enhancers: Co-administration with agents that transiently increase the permeability of the intestinal epithelium.
-
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between subjects in preclinical studies. | Poor and erratic absorption due to low solubility. | 1. Develop a formulation to improve solubility, such as a solid dispersion or a lipid-based formulation. 2. Control for fed vs. fasted state in animal studies, as food can significantly impact the absorption of lipophilic drugs. |
| Low Cmax and AUC after oral administration. | Inefficient dissolution in the GI tract. | 1. Reduce the particle size of the this compound powder through micronization or nanomilling. 2. Consider formulating the compound in a self-emulsifying drug delivery system (SEDDS). |
| Discrepancy between in vitro dissolution and in vivo absorption. | Potential for significant first-pass metabolism or efflux by transporters. | 1. Conduct in vitro studies with liver microsomes or hepatocytes to assess metabolic stability. 2. Use Caco-2 cell permeability assays to investigate the potential for P-glycoprotein efflux. |
| Precipitation of the compound in the GI tract upon dilution of a liquid formulation. | The formulation is not robust to the aqueous environment of the stomach and intestine. | 1. Incorporate precipitation inhibitors (e.g., polymers like HPMC) into the formulation. 2. Optimize the lipid-based formulation to ensure the drug remains solubilized within the emulsion droplets. |
Quantitative Data Summary
The following tables present hypothetical, yet realistic, pharmacokinetic data to illustrate the potential improvements in bioavailability when applying different formulation strategies to this compound.
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations (Illustrative Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 ± 1.5 | 980 ± 210 | 100 (Reference) |
| Micronized Suspension | 50 | 320 ± 60 | 2.5 ± 1.0 | 2150 ± 450 | 219 |
| Solid Dispersion | 50 | 750 ± 150 | 1.5 ± 0.5 | 5800 ± 980 | 592 |
| SEDDS | 50 | 1200 ± 250 | 1.0 ± 0.5 | 9500 ± 1800 | 969 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.
-
Procedure:
-
Dissolve 1 g of this compound and 2 g of PVP K30 in 50 mL of methanol with stirring until a clear solution is obtained.
-
Remove the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Store the solid dispersion in a desiccator until further use.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Formulation Administration:
-
Group 1: Aqueous suspension (0.5% carboxymethylcellulose) of this compound.
-
Group 2: Solid dispersion of this compound suspended in water.
-
Administer the formulations orally via gavage at a dose of 50 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Visualizations
Caption: Experimental workflow for evaluating bioavailability-enhancing formulations of this compound (15-MPA).
Caption: General absorption pathway for a poorly soluble drug like this compound.
References
- 1. A pinusolide derivative, this compound from Biota orientalis inhibits inducible nitric oxide synthase in microglial cells: implication for a potential anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:769928-72-5 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. Insight into the Various Approaches for the Enhancement of Bioavailability and Pharmacological Potency of Terpenoids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: 15-Methoxypinusolidic Acid PPARγ Activity Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 15-Methoxypinusolidic acid (15-MPA) in Peroxisome Proliferator-Activated Receptor γ (PPARγ) activity assays.
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: High variability in Luciferase Reporter Assay results.
-
Question: My luciferase reporter assay results for 15-MPA's antagonist activity on PPARγ show high variability between replicates. What could be the cause?
-
Answer: High variability can stem from several factors. Firstly, ensure consistent cell seeding density across all wells. Secondly, transfection efficiency can be a major source of variation. Optimize your transfection protocol by testing different DNA-to-transfection reagent ratios. Pipetting accuracy is also crucial; prepare a master mix for your reagents to minimize pipetting errors. Finally, ensure homogenous cell lysis before reading the luciferase signal.
Issue 2: No significant inhibition of PPARγ activity observed with 15-MPA treatment.
-
Question: I am not observing the expected inhibitory effect of this compound on PPARγ activity in my luciferase reporter assay, even when co-treating with the agonist rosiglitazone. What should I check?
-
Answer: There are several potential reasons for this.
-
15-MPA Concentration: The concentration of 15-MPA may be too low. Based on existing literature, 15-MPA has been shown to suppress adipocyte differentiation in a dose-dependent manner.[1] We recommend performing a dose-response experiment to determine the optimal inhibitory concentration.
-
Rosiglitazone Concentration: The concentration of the PPARγ agonist (e.g., rosiglitazone) used for co-treatment might be too high, overpowering the antagonistic effect of 15-MPA. An appropriate concentration of the agonist should be at or near its EC50 value to allow for competitive inhibition to be observed.
-
Cell Health: Ensure that the cells are healthy and not over-confluent, as this can affect their responsiveness to treatment. Perform a cell viability assay, such as the MTT assay, to confirm that the concentrations of 15-MPA used are not cytotoxic.
-
Reagent Integrity: Verify the activity of your rosiglitazone and the integrity of your 15-MPA compound.
-
Issue 3: Unexpected results in qRT-PCR for PPARγ target genes.
-
Question: My qRT-PCR results for adiponectin and aP2 gene expression do not correlate with the expected inhibitory effect of 15-MPA on PPARγ. What could be wrong?
-
Answer: Inconsistent qRT-PCR results can be due to several factors.
-
RNA Quality: Ensure high-quality, intact RNA was extracted. Check the RNA integrity number (RIN) if possible.
-
Primer Efficiency: Verify the efficiency of your primers for adiponectin and aP2. Poor primer efficiency can lead to inaccurate quantification.
-
Reference Gene Stability: The stability of your chosen reference gene(s) under your experimental conditions is critical. Validate your reference genes to ensure their expression is not affected by the treatments.
-
Timing of Analysis: The temporal expression of adiponectin and aP2 during adipocyte differentiation is dynamic. Ensure you are harvesting the cells at an appropriate time point to observe significant changes in gene expression.
-
Issue 4: Difficulty in interpreting MTT assay results for cytotoxicity.
-
Question: I am unsure if the reduced signal in my MTT assay is due to the cytotoxic effects of 15-MPA or its anti-proliferative effects. How can I differentiate?
-
Answer: The MTT assay measures metabolic activity, which can reflect both cell viability and proliferation. To distinguish between cytotoxicity and anti-proliferative effects, you can complement the MTT assay with other methods. A direct measure of cell death, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay, can confirm cytotoxicity. To assess effects on proliferation, you could perform a cell cycle analysis by flow cytometry.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on PPARγ?
A1: this compound (15-MPA) acts as a PPARγ antagonist. It inhibits the transcriptional activity of PPARγ without affecting the mRNA or protein levels of PPARγ itself. This leads to the suppression of PPARγ-dependent gene expression, such as that of adipogenic genes, and consequently inhibits processes like adipocyte differentiation.[1]
Q2: What is a suitable positive control for a PPARγ antagonist assay?
A2: A known PPARγ antagonist, such as GW9662 or T0070907, should be used as a positive control for inhibition. Additionally, a known PPARγ agonist, like rosiglitazone, is essential for co-treatment to induce PPARγ activity that can then be antagonized by 15-MPA.
Q3: What cell line is recommended for studying the effect of 15-MPA on PPARγ-mediated adipogenesis?
A3: The 3T3-L1 preadipocyte cell line is a well-established and recommended model for studying adipocyte differentiation and PPARγ function.[1]
Q4: What are the key downstream target genes of PPARγ to measure when assessing the activity of 15-MPA?
A4: Key adipogenic genes regulated by PPARγ that are suitable for measurement by qRT-PCR include adiponectin (Adipoq) and fatty acid-binding protein 4 (FABP4, also known as aP2).[1]
III. Data Presentation
Table 1: Representative Dose-Response of this compound on PPARγ-Mediated Luciferase Activity
| 15-MPA Concentration (µM) | Rosiglitazone (1 µM) | Normalized Luciferase Activity (Fold Change) | % Inhibition |
| 0 | + | 10.5 ± 0.8 | 0% |
| 1 | + | 8.2 ± 0.6 | 21.9% |
| 5 | + | 5.1 ± 0.4 | 51.4% |
| 10 | + | 2.3 ± 0.3 | 78.1% |
| 25 | + | 1.2 ± 0.2 | 88.6% |
| 50 | + | 0.9 ± 0.1 | 91.4% |
| 0 | - | 1.0 ± 0.1 | - |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes.
Table 2: IC50 Values of Common PPARγ Antagonists
| Compound | IC50 (µM) |
| GW9662 | ~0.1 - 1 |
| T0070907 | ~0.001 - 0.01 |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
IV. Experimental Protocols
PPARγ Luciferase Reporter Gene Assay (Antagonist Mode)
This protocol is designed to assess the inhibitory effect of 15-MPA on PPARγ transcriptional activity.
Materials:
-
HEK293T or other suitable cells
-
PPARγ expression vector
-
PPAR-responsive element (PPRE) luciferase reporter vector
-
Renilla luciferase vector (for normalization)
-
Transfection reagent
-
This compound (15-MPA)
-
Rosiglitazone (PPARγ agonist)
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression vector, PPRE luciferase reporter vector, and Renilla luciferase vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 15-MPA. For antagonist assays, co-treat with a fixed concentration of rosiglitazone (e.g., at its EC50 concentration, typically around 100 nM to 1 µM). Include appropriate controls: vehicle control, rosiglitazone only, and 15-MPA only.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in activity relative to the vehicle control.
MTT Cell Viability Assay
This assay is used to determine the potential cytotoxicity of 15-MPA.
Materials:
-
3T3-L1 cells
-
This compound (15-MPA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed 3T3-L1 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of 15-MPA for the desired duration (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.
Quantitative Real-Time PCR (qRT-PCR) for Adipogenic Gene Expression
This protocol is for measuring the mRNA levels of PPARγ target genes.
Materials:
-
3T3-L1 cells differentiated into adipocytes
-
This compound (15-MPA)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Primers for target genes (Adipoq, Fabp4/aP2) and a stable reference gene (e.g., Actb, Gapdh).
Mouse Primer Sequences:
-
Adipoq (Adiponectin):
-
Fabp4 (aP2):
-
Forward: 5'-GCT GCT TTA TGG AAA GTC GAC CA-3'
-
Reverse: 5'-GCT CAT GCC CTT TCG AAT GAC-3'
-
Procedure:
-
Cell Culture and Treatment: Differentiate 3T3-L1 cells into adipocytes. Treat the differentiated adipocytes with 15-MPA for the desired time.
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green master mix and the appropriate primers.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
V. Visualizations
Caption: Experimental workflow for characterizing 15-MPA as a PPARγ antagonist.
Caption: Simplified PPARγ signaling pathway and the inhibitory action of 15-MPA.
References
minimizing off-target effects of 15-Methoxypinusolidic acid in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 15-Methoxypinusolidic acid (15-MPA) in experiments, with a primary focus on minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary biological activities?
This compound (15-MPA) is a labdane diterpenoid natural product. Its primary reported biological activities include:
-
Anti-inflammatory effects: 15-MPA inhibits the expression of inducible nitric oxide synthase (iNOS) and subsequent production of nitric oxide (NO) in response to inflammatory stimuli like lipopolysaccharide (LPS). This effect has been reported to be independent of the MAPK and NF-κB signaling pathways.
-
Modulation of adipocyte differentiation: It suppresses the differentiation of pre-adipocytes into mature adipocytes by inhibiting the transcriptional activity of peroxisome proliferator-activated receptor-gamma (PPARγ).
-
Neuroprotective effects: 15-MPA has been shown to attenuate glutamate-induced excitotoxicity.
-
Induction of apoptosis: It can induce apoptosis in certain cell types, such as microglial cells.
Q2: What are the known off-target effects of this compound?
As of the latest literature review, a comprehensive off-target binding profile for this compound has not been published. The distinction between on-target and off-target effects can be nuanced and context-dependent. For example, while the anti-inflammatory effects via iNOS inhibition might be the desired "on-target" effect in one study, the inhibition of PPARγ could be an "off-target" effect in another.
Q3: How can I be sure that the phenotype I observe is due to the intended on-target effect of 15-MPA?
To confidently attribute an observed phenotype to the on-target activity of 15-MPA, a multi-pronged approach is recommended:
-
Dose-Response Correlation: The observed phenotype should correlate with the dose-response of the intended target engagement. For example, if you are studying the anti-inflammatory effects, the reduction in iNOS expression should occur at similar concentrations of 15-MPA that produce the anti-inflammatory phenotype.
-
Use of Controls:
-
Positive Controls: Use a well-characterized, structurally unrelated inhibitor of the same target to see if it recapitulates the phenotype.
-
Negative Controls: Use a structurally similar but inactive analog of 15-MPA, if available.
-
Cellular Controls: Use cell lines that lack the target of interest (e.g., via CRISPR/Cas9 knockout or siRNA knockdown). If the compound still produces the effect in these cells, it is likely an off-target effect.
-
-
Rescue Experiments: If the on-target effect is the inhibition of an enzyme, try to rescue the phenotype by adding back the product of the enzymatic reaction.
-
Orthogonal Assays: Confirm the on-target engagement using a different experimental method. For example, if you observe a phenotypic change, directly measure the intended target's activity (e.g., PPARγ transcriptional activity).
Q4: What are the general best practices for minimizing off-target effects in my experiments?
-
Use the Lowest Effective Concentration: Determine the minimal concentration of 15-MPA that elicits the desired on-target effect through careful dose-response studies.
-
Optimize Incubation Time: Use the shortest incubation time necessary to observe the on-target effect to minimize the chances of secondary, off-target effects from accumulating.
-
Ensure Compound Purity and Stability: Use highly pure 15-MPA and ensure its stability in your experimental media to avoid effects from impurities or degradation products.
-
Careful Experimental Design: Include the appropriate controls as outlined in Q3 to help differentiate on-target from off-target effects.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate experiments. | Cell passage number and health, inconsistent compound concentration, or assay timing. | - Use cells within a consistent and low passage number range.- Ensure uniform cell seeding density.- Prepare fresh dilutions of 15-MPA for each experiment from a validated stock solution.- Standardize incubation times precisely. |
| Observed phenotype does not correlate with the known IC50/EC50 for the intended target. | The phenotype may be due to an off-target effect that occurs at a different concentration. | - Perform a wide dose-response curve for both the phenotype and the on-target activity.- If the curves are significantly different, consider the possibility of an off-target mechanism. |
| The effect of 15-MPA is observed in a cell line that does not express the intended target. | The effect is definitively off-target. | - Use this as a control experiment to characterize the off-target effect.- Consider performing target identification studies (e.g., chemical proteomics) to identify the responsible off-target protein. |
| Inconsistent results with different batches of 15-MPA. | Purity and integrity of the compound may vary. | - Source 15-MPA from a reputable supplier with a certificate of analysis.- If possible, independently verify the purity and identity of each batch (e.g., by HPLC and mass spectrometry). |
Experimental Protocols
Protocol 1: Determination of iNOS Expression by Western Blot
Objective: To quantify the protein levels of inducible nitric oxide synthase (iNOS) in cell lysates following treatment with 15-MPA and an inflammatory stimulus.
Materials:
-
RAW 264.7 macrophages (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound (15-MPA)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against iNOS
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.
-
Treatment:
-
Pre-treat cells with varying concentrations of 15-MPA (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and image the blot.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the iNOS signal to the loading control.
Protocol 2: PPARγ Transcriptional Activity Assay
Objective: To measure the effect of 15-MPA on the transcriptional activity of PPARγ using a luciferase reporter assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete cell culture medium
-
PPRE-luciferase reporter plasmid (containing PPARγ response elements)
-
PPARγ expression plasmid
-
A control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound (15-MPA)
-
Rosiglitazone (a PPARγ agonist, as a positive control)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with the PPRE-luciferase reporter plasmid, PPARγ expression plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing varying concentrations of 15-MPA.
-
Include a vehicle control, a positive control (Rosiglitazone), and 15-MPA in the presence of Rosiglitazone.
-
-
Cell Lysis and Luciferase Assay:
-
After another 24 hours, lyse the cells using the passive lysis buffer from the dual-luciferase assay kit.
-
Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.
-
Express the results as fold change relative to the vehicle-treated control.
-
Protocol 3: Measurement of Intracellular Calcium Concentration
Objective: To determine if 15-MPA modulates intracellular calcium levels using a fluorescent calcium indicator.
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound (15-MPA)
-
Ionomycin (a calcium ionophore, as a positive control)
-
EGTA (a calcium chelator, as a negative control)
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Imaging:
-
Mount the dish on the fluorescence microscope.
-
Acquire a baseline fluorescence signal for a few minutes.
-
Add 15-MPA at the desired concentration and continue recording the fluorescence signal.
-
At the end of the experiment, add ionomycin to obtain the maximum calcium response (Fmax), followed by EGTA to obtain the minimum calcium response (Fmin).
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two emission wavelengths.
-
Express the results as a change in fluorescence relative to the baseline.
-
Mandatory Visualizations
Caption: Known anti-inflammatory signaling pathway of this compound.
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Mechanism of 15-Methoxypinusolidic Acid
Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory mechanism of 15-Methoxypinusolidic acid with other established anti-inflammatory agents. The information presented herein is supported by experimental data to offer an objective evaluation for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound (15-MPA) is a diterpenoid compound isolated from Biota orientalis.[1][] This natural product has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects.[1][3] Studies have demonstrated its ability to suppress the expression of key inflammatory mediators, suggesting its potential as a novel anti-inflammatory agent.[1][3] This guide will explore its unique mechanism of action in comparison to conventional anti-inflammatory drugs.
Mechanism of Action: A Comparative Overview
The anti-inflammatory activity of 15-MPA has been investigated in vitro, particularly in microglial cells stimulated with lipopolysaccharide (LPS), a common method for inducing an inflammatory response.
This compound (15-MPA): The primary mechanism of 15-MPA involves the significant reduction of pro-inflammatory molecules.[1] In LPS-stimulated BV2 microglial cells, 15-MPA was shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] This leads to a decrease in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1]
A key distinguishing feature of 15-MPA's mechanism is its independence from the canonical NF-κB and MAPK signaling pathways.[1] Research indicates that 15-MPA does not prevent the LPS-induced degradation of IκB-α or the nuclear translocation of NF-κB.[1] Furthermore, it does not affect the phosphorylation of key MAPK proteins such as p38, ERK1/2, and JNK.[1] This suggests a novel mechanism of action that targets downstream inflammatory mediators without interfering with these major upstream signaling cascades.
Alternative Anti-Inflammatory Agents:
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): This class of drugs, which includes well-known compounds like ibuprofen and naproxen, primarily functions by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4][5] By blocking these enzymes, NSAIDs prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4] Some NSAIDs are non-selective, while others, like celecoxib, are selective for COX-2.[6]
-
NF-κB and MAPK Pathway Inhibitors: A vast number of anti-inflammatory compounds, including many polyphenols and other natural products, exert their effects by targeting the NF-κB and MAPK signaling pathways.[7][8] These pathways are central to the inflammatory response, and their inhibition can downregulate the expression of a wide array of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[7]
Data Presentation
The following tables summarize the comparative effects of 15-MPA and other anti-inflammatory agents on key inflammatory markers and pathways.
Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated BV2 Microglial Cells
| Inflammatory Mediator | Effect of 15-MPA |
| iNOS Expression | Significantly Reduced[1] |
| Nitric Oxide (NO) Production | Significantly Reduced[1] |
| COX-2 Expression | Significantly Suppressed[1] |
| TNF-α Expression | Significantly Suppressed[1] |
| IL-6 Expression | Significantly Suppressed[1] |
Table 2: Comparison of Anti-Inflammatory Mechanisms
| Agent/Class | Primary Target(s) | Effect on NF-κB Pathway | Effect on MAPK Pathway |
| This compound | iNOS, COX-2, TNF-α, IL-6 expression | No effect on activation[1] | No effect on activation[1] |
| NSAIDs (e.g., Ibuprofen) | COX-1 and/or COX-2 enzymes | Indirectly affected | Not a primary target |
| Polyphenols (General) | NF-κB, MAPK pathways | Inhibition[7] | Inhibition[7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the anti-inflammatory mechanism of this compound.
Cell Culture and LPS Stimulation
-
Cell Line: BV2 murine microglial cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Procedure: Cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction). After reaching confluency, the cells are pre-treated with various concentrations of 15-MPA for a specified time (e.g., 1 hour). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 24 hours).
Measurement of Nitric Oxide (NO) Production
-
Principle: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Protocol:
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The nitrite concentration is calculated from a standard curve generated with sodium nitrite.
-
Western Blot Analysis for Protein Expression (iNOS, COX-2, p-p38, etc.)
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.
-
Protocol:
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% skim milk) and then incubated with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-p38, anti-β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
-
Principle: qRT-PCR is used to measure the messenger RNA (mRNA) levels of specific genes, providing insight into gene expression.
-
Protocol:
-
RNA Extraction: Total RNA is extracted from the treated cells using a suitable kit (e.g., TRIzol reagent).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers (for iNOS, TNF-α, IL-6, etc.) and a fluorescent dye (e.g., SYBR Green).
-
Quantification: The amplification is monitored in real-time, and the relative expression of the target genes is calculated using the 2^-ΔΔCt method, often normalized to a housekeeping gene like GAPDH or β-actin.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: Canonical LPS-induced inflammatory signaling pathways.
Caption: Proposed mechanism of this compound.
Caption: Workflow for in vitro anti-inflammatory screening.
References
- 1. A pinusolide derivative, this compound from Biota orientalis inhibits inducible nitric oxide synthase in microglial cells: implication for a potential anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:769928-72-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Neuroprotective Effects of 15-Methoxypinusolidic Acid: A Comparative Analysis
While in vitro studies have highlighted the potential of 15-Methoxypinusolidic acid as a neuroprotective agent, to date, there is a notable absence of in vivo studies to confirm these effects in living organisms. This guide provides a comparative analysis of the current understanding of this compound, based on in vitro data, against established neuroprotective agents with demonstrated in vivo efficacy. This objective comparison is intended for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of this compound and to inform future in vivo experimental design.
Overview of this compound's In Vitro Neuroprotective Potential
Isolated from Biota orientalis, this compound has shown promise in preclinical in vitro models. Key findings include:
-
Anti-inflammatory Effects: In a study utilizing microglial BV2 cells, this compound was found to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). This anti-inflammatory action was observed to be independent of the MAPK and NF-κB signaling pathways.
-
Anti-apoptotic Activity: Research on primary cultures of rat cortical cells demonstrated that this compound can attenuate staurosporine-induced neurotoxicity. The proposed mechanism involves the prevention of an increase in intracellular calcium levels and a reduction in oxidative stress, thereby inhibiting apoptosis.
Despite these encouraging in vitro results, the translation of these findings into a complex in vivo system remains to be investigated. To provide a framework for its potential in vivo evaluation, this guide compares its in vitro profile with three alternative compounds—Sinapic acid, Madecassoside, and Alpha-Lipoic acid—for which in vivo neuroprotective data are available.
Comparative Analysis of Neuroprotective Agents
The following table summarizes the in vivo neuroprotective effects of Sinapic acid, Madecassoside, and Alpha-Lipoic acid, offering a benchmark for the potential future assessment of this compound.
| Compound | Animal Model | Dosage & Administration | Key In Vivo Neuroprotective Effects |
| Sinapic acid | Mouse model of amyloid β(1-42)-induced Alzheimer's Disease[1] | 10 mg/kg/day, p.o. for 7 days | Rescued neuronal cell death in the hippocampal CA1 region. Attenuated the increase of iNOS expression, glial cell activation, and nitrotyrosine expression. Significantly attenuated memory impairment in the passive avoidance task.[1] |
| Rat model of 6-hydroxydopamine-induced Parkinson's Disease[2] | 10 or 20 mg/kg, p.o. (pretreatment) | At 20 mg/kg, significantly improved turning behavior, prevented the loss of dopaminergic neurons in the substantia nigra pars compacta, lowered iron reactivity, and attenuated levels of malondialdehyde and nitrite.[2] | |
| Rat model of rotenone-induced Parkinson's Disease[3] | 30 mg/kg, p.o. for 28 days | Attenuated rotenone-induced increases in serum transferrin and iron levels. Inhibited the increase in heme oxygenase-1 and the decrease in glutathione peroxidase-4 in brain tissue. Decreased motor impairment and ameliorated the loss of tyrosine hydroxylase immunoreactivity.[3] | |
| Madecassoside | Rat model of focal cerebral ischemia-reperfusion injury[4] | 6, 12, or 24 mg/kg, i.v., 1h after reperfusion | Significantly reduced brain infarct area and neurological deficit. Ameliorated neuronal apoptosis. Reduced levels of malondialdehyde and nitric oxide, and augmented antioxidant activity. Reduced levels of pro-inflammatory cytokines and NF-κB p65.[4] |
| Rat model of amyloid β1-42-infused Alzheimer's Disease[5][6] | Oral pre-administration (dosage not specified in abstract) | Significantly improved spatial memory loss. Decreased brain Aβ1-42 burden, oxidative stress, TNFα, and cathepsin D levels. Increased BDNF and PSD-95 levels in the hippocampus.[5][6] | |
| Alpha-Lipoic acid | Rat model of experimental spinal cord injury[7] | 50 mg/kg, i.p., 30 minutes post-injury | Reversed the decrease in spinal cord glutathione content. Reduced luminol chemiluminescence and malondialdehyde levels. Decreased myeloperoxidase activity and DNA fragmentation.[7] |
| Rat model of spinal cord clip compression injury[8] | 50, 100, 150 mg/kg, i.p., immediately after injury | Decreased spinal cord malondialdehyde levels. Showed comparable effects to methylprednisolone in terms of lipid peroxidation, neurological recovery, and histopathological changes.[8] | |
| Mouse model of rotenone-induced Parkinson's Disease[9] | 100 mg/kg/day, i.p. for 21 days | Activated the PI3K/AKT pathway and decreased Caspase-3 levels. Decreased interleukin-1β, tumor necrosis factor-α, and nuclear factor-kappa B. Increased reduced glutathione and superoxide dismutase levels, and decreased malondialdehyde levels. Improved behavioral performance.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the in vivo studies cited in this guide.
Sinapic Acid: Alzheimer's Disease Mouse Model[1]
-
Animal Model: Male ICR mice.
-
Disease Induction: Bilateral injection of amyloid β(1-42) protein into the hippocampus.
-
Drug Administration: Sinapic acid (10 mg/kg/day) was administered orally (p.o.) for 7 days, starting immediately after the amyloid β(1-42) injection.
-
Behavioral Assessment: An acquisition trial of the passive avoidance task was conducted 1 hour after the final administration of Sinapic acid. A retention trial was performed 24 hours after the acquisition trial.
-
Histological and Biochemical Analysis: Immediately after the retention trial, mice were sacrificed for immunohistochemical analysis of neuronal cell death in the hippocampal CA1 region, iNOS expression, glial cell activation, and nitrotyrosine expression.
Madecassoside: Focal Cerebral Ischemia-Reperfusion Rat Model[4]
-
Animal Model: Male Sprague-Dawley rats.
-
Disease Induction: Focal cerebral ischemia-reperfusion injury was induced.
-
Drug Administration: Madecassoside (6, 12, or 24 mg/kg) was administered intravenously (i.v.) 1 hour after the start of reperfusion.
-
Outcome Measures (at 24 hours):
-
Neurological deficit score and infarct volume were evaluated.
-
Neuronal apoptosis was assessed using TUNEL staining.
-
Pathological brain damage was estimated by hematoxylin and eosin (H&E) staining.
-
Serum levels of malondialdehyde, superoxide dismutase activity, reduced glutathione, and nitric oxide were determined.
-
mRNA and protein expression of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) were measured by real-time RT-PCR and ELISA.
-
NF-κB p65 expression was determined by western blotting.
-
Alpha-Lipoic Acid: Spinal Cord Injury Rat Model[7]
-
Animal Model: Wistar albino rats.
-
Disease Induction: A standard weight-drop method was used to induce a moderately severe spinal cord injury at the T10 level.
-
Drug Administration: Alpha-Lipoic acid (50 mg/kg) was administered via intraperitoneal (i.p.) injection 30 minutes post-injury.
-
Outcome Measures (at 7 days):
-
Neurological examination was performed.
-
Spinal cord samples were collected for histological examination.
-
Biochemical analyses included measurement of malondialdehyde (MDA) and glutathione (GSH) levels, myeloperoxidase (MPO) activity, and DNA fragmentation.
-
Reactive oxygen species formation was monitored using a chemiluminescence technique.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in their comprehension. The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound based on in vitro data and a general experimental workflow for in vivo neuroprotection studies.
Conclusion
While this compound demonstrates promising anti-inflammatory and anti-apoptotic properties in vitro, the absence of in vivo data necessitates a cautious outlook on its therapeutic potential. The comparative analysis with Sinapic acid, Madecassoside, and Alpha-Lipoic acid, all of which have established in vivo neuroprotective effects across various models of neurological disorders, provides a valuable context for future research. The detailed experimental protocols and established signaling pathways of these comparator compounds can serve as a roadmap for designing and conducting the crucial in vivo studies needed to confirm the neuroprotective efficacy of this compound. Further investigation into its pharmacokinetics, safety profile, and efficacy in relevant animal models is essential to determine if its in vitro promise can be translated into a tangible therapeutic strategy for neurodegenerative diseases.
References
- 1. Neuroprotective effect of sinapic acid in a mouse model of amyloid β(1-42) protein-induced Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuroprotective potential of sinapic acid in the 6-hydroxydopamine-induced hemi-parkinsonian rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Neuroprotective effects of madecassoside against focal cerebral ischemia reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of madecassoside evaluated using amyloid β1-42-mediated in vitro and in vivo Alzheimer's disease models | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Effects of Alpha-Lipoic Acid in Experimental Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dose-dependent neuroprotective effect of alpha-lipoic acid in experimental spinal cord injury | Sayin | Neurologia i Neurochirurgia Polska [journals.viamedica.pl]
- 9. The neuroprotective effects of alpha lipoic acid in rotenone-induced Parkinson's disease in mice via activating PI3K/AKT pathway and antagonizing related inflammatory cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 15-Methoxypinusolidic Acid and Pinusolide: Unveiling Their Therapeutic Potential
For Immediate Release
Wuhan, China – November 13, 2025 – In the ever-evolving landscape of natural product research, two diterpenoids, 15-Methoxypinusolidic acid and its parent compound, pinusolide, have emerged as significant molecules with diverse biological activities. Both compounds, often isolated from Biota orientalis (L.) Endl., present unique profiles that are of considerable interest to researchers in pharmacology and drug development. This guide provides a comprehensive, data-driven comparison of their known biological effects, supported by experimental evidence and detailed methodologies.
Chemical Identity and Origin
Both this compound and pinusolide are labdane-type diterpenoids. The key structural difference lies in the presence of a methoxy group at the C-15 position and a carboxylic acid at C-18 in this compound, whereas pinusolide possesses a methyl ester at C-18. This seemingly minor difference in chemical structure leads to significant variations in their biological activities.
Comparative Biological Activities: A Tabular Summary
The following tables summarize the available quantitative and qualitative data on the biological activities of this compound and pinusolide.
| Table 1: Comparative Anti-Inflammatory and Related Activities | ||
| Activity | This compound | Pinusolide |
| Inhibition of Nitric Oxide (NO) Production | Significantly reduces NO production in LPS-stimulated BV2 microglial cells.[1] | Data not available. |
| Inhibition of Pro-inflammatory Cytokines | Significantly suppresses the expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-stimulated BV2 microglial cells.[1] | Data not available. |
| Inhibition of Cyclooxygenase-2 (COX-2) | Significantly suppresses the expression of COX-2 in LPS-stimulated BV2 microglial cells.[1] | Data not available. |
| Inhibition of Leukotriene C4 (LTC4) Generation | Data not available. | Inhibits 5-lipoxygenase-dependent LTC4 generation in a concentration-dependent manner in mast cells.[2] |
| Platelet Aggregation Inhibition | Data not available. | Potent antagonist of Platelet-Activating Factor (PAF), inhibiting PAF-induced rabbit platelet aggregation with an IC50 value of approximately 5 µM.[2] |
| Table 2: Comparative Neuroprotective and Anti-Adipogenic Activities | ||
| Activity | This compound | Pinusolide |
| Neuroprotection | Shows significant protective activity against glutamate-induced neurotoxicity in primary cultures of rat cortical cells.[3] | Attenuates staurosporine-induced neuronal apoptosis.[4] |
| Anti-Adipogenic Effect | Suppresses adipocyte differentiation from pre-adipocytes by inhibiting PPARγ transcriptional activity. | Does not suppress adipocyte differentiation. |
Signaling Pathways and Mechanisms of Action
The distinct biological activities of this compound and pinusolide can be attributed to their differential engagement with cellular signaling pathways.
This compound: An NF-κB/MAPK-Independent Anti-Inflammatory Pathway
This compound exerts its anti-inflammatory effects in microglial cells through a mechanism that is independent of the canonical NF-κB and MAPK signaling pathways. While it effectively reduces the expression of iNOS, COX-2, TNF-α, and IL-6, it does not affect the LPS-induced degradation of IκB-α or the activation of p38 MAPK, ERK1/2, and JNK.[1] This suggests a novel or alternative anti-inflammatory signaling cascade.
References
- 1. A pinusolide derivative, this compound from Biota orientalis inhibits inducible nitric oxide synthase in microglial cells: implication for a potential anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pinusolide isolated from Biota orientalis inhibits 5-lipoxygenase dependent leukotriene C4 generation by blocking c-Jun N-terminal kinase pathway in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new neuroprotective pinusolide derivative from the leaves of Biota orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
A Comparative Analysis of PPARγ Modulation: 15-Methoxypinusolidic Acid versus Rosiglitazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) modulating activities of 15-Methoxypinusolidic acid (15-MPA) and the well-characterized drug, rosiglitazone. This objective analysis is supported by experimental data to inform research and development in metabolic diseases and related fields.
Executive Summary
This compound, a diterpenoid compound, has been identified as an inhibitor of PPARγ transcriptional activity. In contrast, rosiglitazone is a potent synthetic agonist of PPARγ, belonging to the thiazolidinedione (TZD) class of drugs, widely used for its insulin-sensitizing effects. Experimental evidence demonstrates that 15-MPA effectively suppresses adipocyte differentiation by attenuating PPARγ-dependent gene expression. Notably, it has been shown to inhibit the activation of PPARγ induced by rosiglitazone, highlighting their opposing effects on this key metabolic regulator.
Quantitative Data Comparison
| Compound | Target | Activity Type | Quantitative Measure | Cell Line | Reference |
| This compound | PPARγ | Inhibition | Dose-dependent inhibition of rosiglitazone-induced promoter activity | 3T3-L1 | [1] |
| Rosiglitazone | PPARγ | Agonism (Activation) | EC50: 60 nM, Kd: 40 nM | Not specified | [No specific citation found in the provided results] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and rosiglitazone.
3T3-L1 Preadipocyte Differentiation Assay
This assay is fundamental for assessing the pro- or anti-adipogenic effects of compounds, which are often mediated by PPARγ.
-
Cell Culture: Murine 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail typically containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.
-
Compound Treatment: Test compounds (this compound or rosiglitazone) are added to the differentiation medium at various concentrations.
-
Maintenance: After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, the cells are maintained in DMEM with 10% FBS, with the medium being changed every two days.
-
Assessment of Differentiation: Adipocyte differentiation is typically assessed after 8-10 days by:
-
Oil Red O Staining: To visualize the accumulation of lipid droplets, a hallmark of mature adipocytes.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of adipogenic marker genes such as PPARγ, CCAAT/enhancer-binding protein α (C/EBPα), and adipocyte protein 2 (aP2).
-
PPARγ Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay directly measures the ability of a compound to activate or inhibit the transcriptional activity of PPARγ.
-
Cell Transfection: 3T3-L1 cells or other suitable cell lines (e.g., HEK293T) are transiently co-transfected with:
-
A luciferase reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene.
-
A PPARγ expression vector.
-
A control vector expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Compound Treatment: After transfection, cells are treated with the test compounds (this compound and/or rosiglitazone) for a specified period (e.g., 24 hours).
-
Luciferase Activity Measurement: Cell lysates are collected, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The results are expressed as relative luciferase units (RLU).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the PPARγ signaling pathway and a typical experimental workflow for evaluating the effects of this compound and rosiglitazone.
Caption: PPARγ signaling pathway and points of modulation.
Caption: Experimental workflow for comparing compound effects.
References
Comparative Guide to the Structure-Activity Relationship of 15-Methoxypinusolidic Acid and its Analogs in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 15-Methoxypinusolidic acid and related labdane diterpenes concerning their anti-inflammatory properties. Due to a lack of systematic studies on a series of synthetic this compound analogs, this guide draws comparisons from structurally similar, naturally occurring and semi-synthetic labdane diterpenoids to infer potential SAR.
Introduction to this compound
This compound (15-MPA) is a labdane-type diterpenoid isolated from Biota orientalis. It has demonstrated notable anti-inflammatory and neuroprotective activities. Specifically, 15-MPA has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated microglial cells. These effects are attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Comparative Analysis of Anti-inflammatory Activity
To understand the potential structure-activity relationships for 15-MPA and its hypothetical analogs, we have compiled and compared the anti-inflammatory activity of several structurally related labdane diterpenes. The primary endpoint for comparison is the inhibition of nitric oxide (NO) production in LPS-stimulated macrophage or microglial cell lines, a common indicator of anti-inflammatory potential.
Table 1: Comparative Anti-inflammatory Activity of Labdane Diterpenes
| Compound | Structure | Cell Line | IC50 for NO Inhibition (µM) | Cytotoxicity | Reference |
| This compound | BV2 microglia | Not explicitly quantified in the provided abstracts | Low toxicity reported | [] | |
| Coronarin D | RAW 264.7 | 8.8 ± 1.7 | Not specified | ||
| Zerumin A | RAW 264.7 | 4.0 ± 0.9 | Not specified | ||
| (3R,5R,6S,10S)-3,6-dihydroxy-15-ethoxy-7-oxolabden-8(9),13(14)-dien-15,16-olide | RAW 264.7 | Potent inhibition (IC50 not specified) | Not specified | [2] | |
| (4R,5R,10S)-18-hydroxy-14,15-bisnorlabda-8-en-7,13-dione | RAW 264.7 | Moderate inhibition (IC50 not specified) | Not specified | [2] | |
| Abietane Diterpene 1 | BV2 microglia | 3.12 | Low cytotoxicity below 200 µM | [3] | |
| Abietane Diterpene 2 | BV2 microglia | 15.53 | Low cytotoxicity below 200 µM | [3] |
Inferred Structure-Activity Relationship:
Based on the limited data from related labdane diterpenes, several structural features appear to be important for anti-inflammatory activity:
-
The α,β-Unsaturated Lactone/Dialdehyde Moiety: Many active labdane diterpenes possess a Michael acceptor system, such as an α,β-unsaturated lactone or dialdehyde. This functional group is often implicated in the covalent modification of target proteins, such as components of the NF-κB signaling pathway, leading to the inhibition of inflammatory responses. The butenolide ring in 15-MPA could potentially act in a similar manner.
-
Hydroxylation Pattern: The presence and position of hydroxyl groups on the decalin ring system can influence activity. For example, the dihydroxy substitution in the active compound from Leonurus sibiricus suggests the importance of hydrogen bonding interactions with the biological target.
-
Side Chain Modifications: Variations in the side chain at C-9, including the nature of the heterocyclic ring and substitutions on it, significantly impact the potency of NO inhibition. The methoxy group at C-15 in 15-MPA is a key feature, and modifications to this position would be crucial in a systematic SAR study.
-
Stereochemistry: The stereochemistry of the decalin ring junctions and the substituents is critical for biological activity, as it dictates the overall shape of the molecule and its fit into the binding pocket of the target protein.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of labdane diterpenes are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: General workflow for in vitro evaluation of the anti-inflammatory activity of test compounds.
Caption: Simplified diagram of the NF-κB and MAPK signaling pathways modulated by labdane diterpenes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxicity of the test compounds.
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubated for 18-24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds in the presence or absence of LPS (1 µg/mL).
-
MTT Addition: After 24 hours of incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with test compounds and LPS as described in the MTT assay protocol.
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
Incubation and Measurement: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.
-
Quantification: The nitrite concentration is determined from a sodium nitrite standard curve. The inhibitory effect of the compounds on NO production is calculated relative to the LPS-stimulated control.[4][5][6]
Cytokine Measurement (ELISA)
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Conclusion
While a comprehensive SAR study on a dedicated library of this compound analogs is not yet available, the comparative analysis of related labdane diterpenes provides valuable insights. The presence of a Michael acceptor, specific hydroxylation patterns, and the nature of the side chain at C-9 appear to be key determinants of anti-inflammatory activity. These findings suggest that synthetic modifications of the 15-MPA scaffold, particularly focusing on the butenolide ring and the C-15 methoxy group, could lead to the development of more potent anti-inflammatory agents. Further research involving the systematic synthesis and biological evaluation of 15-MPA analogs is warranted to establish a definitive structure-activity relationship and to fully exploit the therapeutic potential of this class of compounds.
References
- 2. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
A Researcher's Guide to Cross-Validating the Anti-Cancer Effects of 15-Methoxypinusolidic Acid in Diverse Cell Lines
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a cross-validation study on the effects of 15-Methoxypinusolidic acid across various cancer cell lines. While existing research has highlighted its neuroprotective and apoptosis-inducing effects in non-cancerous cell lines like microglial BV2 and primary rat cortical cells, a direct comparative analysis of its efficacy and mechanism of action in different cancer types is currently lacking in published literature.[1][2] This document outlines the necessary experimental protocols and data presentation structures to facilitate such a pivotal investigation.
Data Presentation: A Framework for Comparative Analysis
To ensure a clear and objective comparison of this compound's effects, all quantitative data should be meticulously organized. The following tables provide a standardized format for presenting key findings, such as IC50 values and the percentage of apoptotic cells, across a panel of representative cancer cell lines.
Table 1: Cytotoxic Effects of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| A549 | Lung Carcinoma | Experimental Data | Experimental Data | Experimental Data |
| MCF-7 | Breast Adenocarcinoma | Experimental Data | Experimental Data | Experimental Data |
| HCT116 | Colon Carcinoma | Experimental Data | Experimental Data | Experimental Data |
| HeLa | Cervical Adenocarcinoma | Experimental Data | Experimental Data | Experimental Data |
| K562 | Chronic Myeloid Leukemia | Experimental Data | Experimental Data | Experimental Data |
Table 2: Apoptosis Induction by this compound in a Panel of Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | Percentage of Early Apoptotic Cells (Annexin V+/PI-) | Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| A549 | e.g., IC50 value | 24 | Experimental Data | Experimental Data |
| MCF-7 | e.g., IC50 value | 24 | Experimental Data | Experimental Data |
| HCT116 | e.g., IC50 value | 24 | Experimental Data | Experimental Data |
| HeLa | e.g., IC50 value | 24 | Experimental Data | Experimental Data |
| K562 | e.g., IC50 value | 24 | Experimental Data | Experimental Data |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following section provides established protocols for key assays to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the culture medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Annexin V staining is a common method to detect apoptosis. It identifies the externalization of phosphatidylserine (PS) in the cell membrane, an early marker of apoptosis. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentration (e.g., the IC50 value) for the chosen duration.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can elucidate the molecular pathways affected by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, Akt, p-Akt, ERK, p-ERK) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
Mandatory Visualization
Diagrams are essential for visualizing complex biological processes and experimental designs. The following are examples of how Graphviz can be used to represent the proposed experimental workflow and the hypothetical signaling pathways that may be affected by this compound.
Caption: Experimental workflow for cross-validating this compound's effects.
Based on findings in non-cancerous cells, this compound may induce apoptosis through the intrinsic pathway.[1][2] A potential mechanism in cancer cells could involve the regulation of the Bcl-2 family of proteins and the subsequent activation of the caspase cascade.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Studies on microglial cells suggest that this compound can influence cell cycle progression.[1] In cancer cells, this could translate to an arrest of the cell cycle, preventing proliferation.
Caption: Hypothetical cell cycle regulation by this compound in cancer cells.
By following this structured approach, researchers can generate robust and comparable data that will be instrumental in elucidating the potential of this compound as a novel anti-cancer agent. This guide serves as a foundational blueprint for a systematic investigation into its cross-cancer cell line efficacy and mechanisms of action.
References
A Head-to-Head Comparison of 15-Methoxypinusolidic Acid and Other Anti-inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of 15-Methoxypinusolidic acid against two widely used anti-inflammatory drugs: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a synthetic corticosteroid. This comparison is based on available experimental data and aims to highlight the unique mechanistic profile of this compound.
Executive Summary
This compound, a diterpenoid compound isolated from Biota orientalis, has demonstrated significant anti-inflammatory effects. It effectively inhibits the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). A key differentiating feature of this compound is its mechanism of action, which appears to be independent of the well-characterized mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways that are modulated by many other anti-inflammatory agents. This unique profile suggests a novel therapeutic potential for inflammatory disorders.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data (IC50 values) for the inhibition of various inflammatory markers by this compound, Indomethacin, and Dexamethasone. It is important to note that direct comparative studies with this compound are limited, and the data for this compound is qualitative, indicating significant inhibition without specific IC50 values from the available literature.
| Compound | Target | Cell Line | IC50 Value | Citation |
| This compound | Nitric Oxide (NO) | Murine Microglial BV2 cells | Significant inhibition | [1] |
| TNF-α | Murine Microglial BV2 cells | Significant inhibition | [1] | |
| IL-6 | Murine Microglial BV2 cells | Significant inhibition | [1] | |
| COX-2 | Murine Microglial BV2 cells | Significant inhibition | [1] | |
| Indomethacin | COX-1 | Human Articular Chondrocytes | 0.063 µM | [2] |
| COX-2 | Human Articular Chondrocytes | 0.48 µM | [2] | |
| COX-1 | - | 18 nM | [3] | |
| COX-2 | - | 26 nM | [3] | |
| COX-1 | - | 230 nM | [4] | |
| COX-2 | - | 630 nM | [4] | |
| Dexamethasone | COX-2 | Human Articular Chondrocytes | 0.0073 µM | [2] |
| TNF-α induced MCP-1 secretion | Human Retinal Microvascular Pericytes | 3 nM | [5] | |
| TNF-α induced IL-7 secretion | Human Retinal Microvascular Pericytes | 58 nM | [5] | |
| TNF-α induced MIP-1α secretion | Human Retinal Microvascular Pericytes | 332 nM | [5] | |
| Lymphocyte Proliferation | Human Peripheral Blood Mononuclear Cells | < 1 µM (sensitive subjects) | [6] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways modulated by this compound and conventional anti-inflammatory drugs.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
LPS-Induced Nitric Oxide (NO) Production Assay in BV2 Microglial Cells
This assay is used to quantify the amount of nitric oxide produced by BV2 microglial cells upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that induces a strong inflammatory response.
Methodology:
-
Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Indomethacin, Dexamethasone). After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of LPS.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: After a 10-minute incubation at room temperature in the dark, the absorbance at 540 nm is measured using a microplate reader.
-
Calculation: The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition is calculated relative to the LPS-stimulated control.
Cyclooxygenase (COX) Enzyme Activity Assay
This assay measures the activity of COX-1 and COX-2 enzymes, which are key enzymes in the synthesis of prostaglandins, important mediators of inflammation.
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains Tris-HCl buffer (pH 8.0), EDTA, hematin, and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding the COX enzyme to the wells.
-
Substrate Addition: After a short pre-incubation period, the substrate, arachidonic acid, is added to start the reaction.
-
Measurement of Prostaglandin Production: The reaction is stopped after a defined time (e.g., 10-20 minutes) by adding a stopping solution (e.g., a solution of HCl). The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.
-
Calculation: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.
Cytokine (TNF-α and IL-6) Level Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to quantify the concentration of specific proteins, such as cytokines, in a sample.
Methodology:
-
Sample Collection: Supernatants from cell cultures (e.g., LPS-stimulated BV2 cells treated with test compounds) are collected.
-
Coating: A 96-well microplate is coated with a capture antibody specific for the target cytokine (e.g., anti-TNF-α or anti-IL-6 antibody) and incubated overnight.
-
Blocking: The plate is washed, and any remaining non-specific binding sites are blocked with a blocking buffer (e.g., a solution of bovine serum albumin).
-
Sample and Standard Incubation: The collected supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) are added to the wells and incubated.
-
Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for a different epitope on the target cytokine is added to the wells and incubated.
-
Streptavidin-HRP Incubation: The plate is washed again, and streptavidin conjugated to horseradish peroxidase (HRP) is added. The streptavidin binds to the biotin on the detection antibody.
-
Substrate Addition and Color Development: After a final wash, a substrate solution (e.g., TMB) is added, which is converted by the HRP into a colored product.
-
Stopping the Reaction and Reading: The reaction is stopped by adding an acid solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
Calculation: The concentration of the cytokine in the samples is determined by interpolating their absorbance values on the standard curve. The percentage of inhibition is calculated relative to the stimulated control.
Conclusion
This compound presents a compelling profile as an anti-inflammatory agent. While further studies are needed to quantify its potency with specific IC50 values across a range of inflammatory targets, its unique mechanism of action, independent of the MAPK and NF-κB pathways, distinguishes it from traditional NSAIDs and corticosteroids. This suggests that this compound may offer a novel therapeutic approach for inflammatory diseases, potentially with a different side-effect profile. The detailed experimental protocols provided herein should facilitate further research into this promising compound.
References
- 1. A pinusolide derivative, this compound from Biota orientalis inhibits inducible nitric oxide synthase in microglial cells: implication for a potential anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of 15-Methoxypinusolidic Acid for Neurodegenerative Diseases: A Comparative Guide
Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by a progressive loss of neuronal structure and function. Key pathological drivers include neuroinflammation, oxidative stress, and excitotoxicity. The search for effective therapeutic agents has led to the investigation of various natural compounds. 15-Methoxypinusolidic acid (15-MPA), a diterpenoid compound isolated from Biota orientalis, has emerged as a promising candidate due to its observed anti-inflammatory and neuroprotective properties.[1][] This guide provides a comparative analysis of 15-MPA, its mechanisms of action, and its therapeutic potential against other compounds, supported by available experimental data.
Mechanism of Action of this compound
15-MPA exhibits a multi-target profile, addressing several key pathways implicated in neurodegeneration:
-
Anti-Inflammatory Effects: 15-MPA has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated microglial cells. This action is reportedly independent of the common MAPK and NF-κB signaling pathways, suggesting a novel anti-inflammatory mechanism.[1]
-
Modulation of Microglial Activity: Chronic activation of microglia, the resident immune cells of the central nervous system (CNS), is detrimental. 15-MPA induces apoptosis (programmed cell death) in activated murine microglial cells, potentially by inhibiting cell cycle progression.[1] This helps to resolve the neuroinflammatory state.
-
Attenuation of Excitotoxicity: Glutamate-induced excitotoxicity is a major cause of neuronal death. 15-MPA effectively protects neurons against N-methyl-D-aspartate (NMDA)-induced neurotoxicity.[1] It achieves this by stabilizing intracellular calcium ([Ca2+]i) homeostasis and suppressing subsequent oxidative stress, including the overproduction of NO, depletion of glutathione (GSH), and lipid peroxidation.[1]
Comparative Data on Neuroprotective Compounds
The following tables summarize the known mechanisms and effects of 15-MPA in comparison to other potential therapeutic agents for neurodegenerative diseases.
Table 1: Performance and Mechanistic Comparison of 15-MPA and Alternatives
| Compound/Class | Primary Mechanism(s) of Action | Key Experimental Findings | Target Pathway(s) |
| This compound (15-MPA) | Anti-inflammatory, Anti-excitotoxic, Pro-apoptotic in activated microglia | Reduces LPS-induced iNOS expression and NO production. Attenuates glutamate-induced increases in [Ca2+]i and oxidative stress.[1] | NMDA Receptor, Calcium Homeostasis, iNOS/NO Pathway |
| Polyphenols (e.g., Curcumin, Resveratrol) | Antioxidant, Anti-inflammatory | Scavenge reactive oxygen species (ROS), modulate inflammatory signaling pathways (e.g., NF-κB).[3] | Oxidative Stress Pathways, NF-κB, SIRT1 |
| Alkaloids (e.g., Piperine, Vincamine) | Anti-inflammatory, Antioxidant, Improved Cerebral Blood Flow | Lower cognitive deficits and hippocampal neurodegeneration in AD models.[4] | Cholinergic System, Monoamine Neurotransmitters |
| Terpenoids (e.g., Ginkgolides, Oleanolic Acid) | Anti-inflammatory, Anti-apoptotic, Neuroprotective | Inhibit signaling pathways associated with neuroinflammation and synaptic dysfunction.[5] | Apoptosis Pathways, Inflammatory Cascades |
| Repurposed Drugs (e.g., Memantine, Valproic Acid) | NMDA receptor antagonism, Inhibition of pro-inflammatory cytokines | Prevents excessive calcium influx. Reduces amyloid-β plaque formation and improves memory in animal models.[6] | NMDA Receptor, GSK-3β, Pro-inflammatory Cytokines |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are summaries of key experimental protocols used to evaluate the neuroprotective effects of compounds like 15-MPA.
1. Assessment of Anti-Inflammatory Activity in Microglia
-
Cell Culture: Murine microglial cells (e.g., BV2 cell line) are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with various concentrations of 15-MPA for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent assay.
-
iNOS Expression Analysis: Cell lysates are collected, and the protein levels of inducible nitric oxide synthase (iNOS) are determined using Western blotting with a specific primary antibody against iNOS.
2. Glutamate-Induced Excitotoxicity Assay in Primary Neurons
-
Cell Culture: Primary cortical neurons are isolated from embryonic rat or mouse brains and cultured.
-
Treatment: Neuronal cultures are pre-treated with 15-MPA before being exposed to a toxic concentration of glutamate or NMDA.
-
Cell Viability Assessment: Neuronal viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Intracellular Calcium Imaging: Changes in intracellular calcium concentration ([Ca2+]i) are monitored using fluorescent calcium indicators (e.g., Fura-2 AM) and fluorescence microscopy.
-
Oxidative Stress Measurement: Levels of reactive oxygen species (ROS), lipid peroxidation, and intracellular glutathione (GSH) are measured using specific fluorescent probes or biochemical assays.
3. Apoptosis Assay in Activated Microglia
-
Cell Culture and Treatment: BV2 microglial cells are treated with 15-MPA.
-
Cell Cycle Analysis: Bromodeoxyuridine (BrdU) incorporation is measured to assess DNA synthesis and cell proliferation.
-
Apoptosis Detection: Apoptosis is confirmed by observing the cleavage of poly-ADP-ribose polymerase (PARP) via Western blotting or by using an Annexin V/Propidium Iodide staining kit and flow cytometry to identify apoptotic cells.
Visualizing the Science: Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental designs involved in this research.
Caption: Figure 1: Proposed Neuroprotective Mechanisms of 15-MPA.
Caption: Figure 2: Workflow for In Vitro Neuroprotection Assay.
Caption: Figure 3: Comparison of Therapeutic Targets.
Conclusion
This compound demonstrates significant therapeutic potential for neurodegenerative diseases through its unique, multi-pronged mechanism of action. By simultaneously reducing neuroinflammation, protecting against glutamate-induced excitotoxicity, and promoting the clearance of activated microglia, 15-MPA addresses multiple core pathologies.[1] While other natural compounds like polyphenols and terpenoids primarily offer antioxidant and general anti-inflammatory benefits, 15-MPA's specific actions on NMDA receptor-mediated events and its induction of apoptosis in activated microglia present a distinct advantage.[1][3][4]
Compared to single-target synthetic drugs like Memantine, 15-MPA's broader spectrum of activity could prove more effective in combating the complex, multifactorial nature of neurodegeneration. Further preclinical and clinical studies are warranted to fully elucidate its efficacy, safety profile, and pharmacokinetic properties to validate its transition from a promising natural compound to a viable therapeutic agent.
References
- 1. This compound | CAS:769928-72-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potential Alternative against Neurodegenerative Diseases: Phytodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Prudent Disposal of 15-Methoxypinusolidic Acid: A Guide for Laboratory Professionals
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. Many organic substances are toxic and flammable, necessitating caution.[1]
Recommended PPE:
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves (e.g., nitrile gloves) to prevent skin contact.[1][2]
-
A lab coat to protect clothing and skin.[1]
-
Closed-toe shoes.[1]
All handling of 15-Methoxypinusolidic acid and its waste should be conducted within a well-ventilated fume hood to minimize the inhalation of any volatile components.[1] Sources of ignition, such as open flames, should be avoided as a general precaution when working with organic compounds.[1]
II. Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste. Under no circumstances should organic substances be poured down the drain.[1]
A. Small Quantities (e.g., residual amounts in glassware):
For very small quantities, evaporation in a fume hood is a potential option.[1]
Experimental Protocol for Evaporation:
-
Place the glassware containing the residual this compound in a shallow, chemically resistant tray or vessel inside a certified fume hood.
-
Ensure the fume hood is operating correctly to provide adequate ventilation.
-
Allow the solvent to evaporate completely.
-
Once dry, the glassware can be washed according to standard laboratory procedures.
B. Large Quantities (e.g., unused solutions, reaction byproducts):
Larger volumes of this compound waste must be collected and disposed of as hazardous organic waste.
Experimental Protocol for Collection of Liquid Waste:
-
Obtain a designated and clearly labeled "Organic Liquid" waste container.[1] This container should be made of a material compatible with the chemical.
-
Carefully transfer the this compound waste into the container, avoiding spills.
-
Do not fill the container to more than 75% capacity to allow for vapor expansion.[3]
-
Securely close the container lid.
-
Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.[3]
-
Arrange for collection by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office for specific procedures.
C. Solid Waste:
Solid this compound should be treated as chemical waste.
Experimental Protocol for Collection of Solid Waste:
-
Place the solid waste into a clearly labeled, sealed container.
-
Store the container in a designated hazardous waste accumulation area.
-
Dispose of the container through your institution's hazardous waste management program.
III. Spill Management
In the event of a spill, immediate action is necessary to mitigate risks.
-
Assess the Spill: Determine the extent and nature of the spill. If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's emergency response team.
-
Contain the Spill: For small, manageable spills, use a chemical spill kit to absorb the material.
-
Clean the Area: Once absorbed, carefully collect the contaminated material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.
-
Dispose of Waste: Dispose of all contaminated materials (absorbents, gloves, etc.) as hazardous waste.
IV. Data Presentation
As no specific quantitative data for the disposal of this compound was found, a table summarizing the key disposal parameters based on general guidelines is provided below for easy reference.
| Parameter | Guideline | Citation |
| Disposal Route | Do not dispose down the drain. | [1] |
| Small Liquid Quantities | Evaporation in a fume hood. | [1] |
| Large Liquid Quantities | Collect in a designated "Organic Liquid" waste container for professional disposal. | [1] |
| Solid Waste | Collect in a labeled container for hazardous waste disposal. | |
| Waste Container Capacity | Do not exceed 75% full. | [3] |
| PPE | Safety goggles, chemical-resistant gloves, lab coat. | [1][2] |
| Handling Location | Well-ventilated fume hood. | [1] |
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is based on general laboratory safety principles for handling terpenoids and organic compounds. It is essential to consult your institution's specific safety data sheets (SDS), protocols, and Environmental Health and Safety (EHS) office for guidance tailored to your location and facilities. Always adhere to local, state, and federal regulations regarding hazardous waste disposal.
References
Essential Safety and Handling Protocols for 15-Methoxypinusolidic Acid
For Researchers, Scientists, and Drug Development Professionals
I. Personal Protective Equipment (PPE)
When handling 15-Methoxypinusolidic acid, a comprehensive approach to personal protection is critical. The following table summarizes the required and recommended PPE.
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Nitrile or Neoprene Gloves | Double gloving is recommended. Inspect for tears or holes before use. Dispose of contaminated gloves in accordance with institutional hazardous waste guidelines.[1][2] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should be worn at all times. A face shield should be used in conjunction with goggles when there is a risk of splashing, such as during solution preparation or transfer of larger volumes.[1][3] |
| Body Protection | Chemical-Resistant Lab Coat or Apron | A lab coat is the minimum requirement.[3] An impervious apron should be worn over the lab coat when handling significant quantities.[3] |
| Respiratory Protection | Fume Hood | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] |
| Foot Protection | Closed-Toed Shoes | Shoes should fully cover the feet to protect against spills.[4] |
II. Operational Plan: Handling and Experimental Workflow
Adherence to a strict operational plan is crucial for minimizing risks associated with this compound.
A. Preparation and Handling:
-
Pre-Experiment Checklist:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Verify the availability and functionality of an emergency eyewash station and safety shower.[4]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have appropriate spill control materials, such as a chemical spill kit, readily accessible.[3]
-
-
Handling the Compound:
-
Always handle this compound within a fume hood.[4]
-
Use secondary containment (e.g., a tray) for all containers holding the acid.[4]
-
When preparing solutions, always add acid to the solvent (e.g., water) slowly; never the other way around to prevent a violent exothermic reaction.[3]
-
Keep containers of this compound tightly closed when not in use.
-
B. Spill Response:
-
Small Spills (manageable by laboratory personnel):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material from a spill kit.[3]
-
Neutralize the acid with a suitable agent (e.g., sodium bicarbonate) if appropriate and indicated by your institution's safety protocols.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills (beyond the capacity of laboratory personnel):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Provide them with as much information as possible about the spilled substance.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is imperative to ensure environmental safety and regulatory compliance.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, absorbent pads, and pipette tips) must be placed in a designated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.
-
-
Waste Neutralization (if applicable and safe):
-
Depending on institutional guidelines, acidic waste may require neutralization before disposal. This should only be performed by trained personnel following a validated standard operating procedure.
-
-
Container Management:
-
Ensure all waste containers are clearly labeled with the contents, including the full chemical name and any associated hazards.
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety department.
-
IV. Workflow and Safety Diagram
The following diagram illustrates the key decision points and safety protocols in the handling and disposal workflow for this compound.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
